molecular formula C11H13BrO B2559871 6-Bromo-2,2-dimethylchroman CAS No. 174894-80-5

6-Bromo-2,2-dimethylchroman

Cat. No.: B2559871
CAS No.: 174894-80-5
M. Wt: 241.128
InChI Key: HOPZMALEQZMIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,2-dimethylchroman is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.128. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2,2-dimethylchroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,2-dimethylchroman including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydrochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPZMALEQZMIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174894-80-5
Record name 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Strategic Sourcing and Application of 6-Bromo-2,2-dimethylchroman Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2,2-dimethylchroman and its oxidized derivatives (chromanone and chromene) represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for KATP channel openers (e.g., Cromakalim analogues), SIRT2 inhibitors , and BACE1 inhibitors for Alzheimer's research.

For researchers and procurement specialists, a critical distinction must be made between the three commercially available oxidation states. Confusion between these CAS numbers frequently leads to procurement errors and failed synthetic steps.

Compound NameStructure TypeCAS NumberCommercial Status
6-Bromo-2,2-dimethylchroman-4-one Ketone (C4) 99853-21-1 Widely Available / Low Cost
6-Bromo-2,2-dimethyl-2H-chromene Alkene (C3-C4) 82305-04-2 Available / High Cost
6-Bromo-2,2-dimethylchroman Saturated 174894-80-5 Niche / Custom Synthesis

Recommendation: Due to the extreme price differential (>100x), it is scientifically and economically advantageous to source the Chromanone (CAS 99853-21-1) and perform a reduction or functionalization in-house, rather than purchasing the chromene or saturated chroman directly.

Commercial Suppliers & Pricing Analysis

The following data reflects current market pricing for research-grade purity (>97%). Prices are indicative and subject to bulk negotiation.

Primary Target: 6-Bromo-2,2-dimethylchroman-4-one (CAS 99853-21-1)

The most cost-effective starting material.[1]

SupplierPack SizePrice (USD)Lead TimePurity
ChemScene 250 mg$5.80In Stock98%
ChemScene 1 g~$20.00In Stock98%
Combi-Blocks 5 gInquire1-2 Weeks98%
Sigma-Aldrich 1 g$429.00In Stock97%
Fisher Sci 1 g~$255.002-3 Days98%
Secondary Target: 6-Bromo-2,2-dimethyl-2H-chromene (CAS 82305-04-2)

Required if the C3-C4 double bond is essential and in-house synthesis is not feasible.[1]

SupplierPack SizePrice (USD)Lead TimeNote
AK Scientific 50 mg$149.001 WeekExtremely High Cost/mg
BLD Pharm 100 mgInquire2 WeeksCold Chain Transport
Tertiary Target: 6-Bromo-2,2-dimethylchroman (CAS 174894-80-5)

Fully saturated core.[1][2] Rarely stocked; typically "Make-to-Order".[1]

SupplierPack SizePrice (USD)Lead Time
Synblock CustomInquire4-6 Weeks
BLD Pharm CustomInquire3-4 Weeks

Technical Synthesis & Production Workflow

Given the scarcity of the saturated chroman and the high cost of the chromene, the following self-validating workflow describes the synthesis of the core scaffold starting from commodity chemicals (4-Bromophenol).

Mechanistic Pathway Diagram[1]

ChromanSynthesis cluster_legend Legend Start 4-Bromophenol (Commodity) Inter Ester Intermediate Start->Inter Eaton's Reagent or PPA 80-90°C Reagent 3,3-Dimethylacrylic Acid Reagent->Inter Ketone 6-Bromo-2,2-dimethylchroman-4-one (CAS 99853-21-1) TARGET A (Stable) Inter->Ketone Friedel-Crafts Cyclization (One-pot) Alcohol Chroman-4-ol (Intermediate) Ketone->Alcohol NaBH4, MeOH 0°C -> RT Chroman 6-Bromo-2,2-dimethylchroman (CAS 174894-80-5) TARGET B (Saturated) Ketone->Chroman Triethylsilane, TFA (Ionic Hydrogenation) Chromene 6-Bromo-2,2-dimethyl-2H-chromene (CAS 82305-04-2) TARGET C (Alkene) Alcohol->Chromene pTSA, Toluene Reflux (-H2O) Chromene->Chroman H2, Pd/C EtOAc key Green: Commercial Sweet Spot Blue: Reduction Product Red: Dehydration Product

Caption: Synthetic divergence from 4-Bromophenol to Chromanone, Chromene, and Chroman scaffolds.

Protocol 1: Synthesis of Chromanone (CAS 99853-21-1)

If commercial stock is unavailable, this reaction is robust and scalable.[1]

  • Reagents: 4-Bromophenol (1.0 eq), 3,3-Dimethylacrylic acid (1.1 eq), Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA).

  • Procedure: Combine phenol and acrylic acid in MSA. Heat to 85°C for 4 hours.

  • Workup: Quench into ice water. Extract with EtOAc.[3][4] Wash with NaHCO3.[3][4]

  • Yield: Typically 75-85%.[1][3]

  • Validation: 1H NMR (CDCl3) shows gem-dimethyl singlet at ~1.4 ppm and methylene triplets at ~2.7 ppm.[1]

Protocol 2: Reduction to Saturated Chroman (CAS 174894-80-5)

To generate the fully saturated core from the cheap chromanone:

  • Method (Ionic Hydrogenation): Dissolve Chromanone (1 mmol) in TFA (3 mL). Add Triethylsilane (2.5 mmol). Stir at RT for 16h.[3]

  • Mechanism: Protonation of the carbonyl oxygen followed by hydride transfer from silane.

  • Purification: Remove volatiles in vacuo. Flash chromatography (Hexanes).

  • Validation: Disappearance of Carbonyl peak in IR (~1680 cm-1) and appearance of C4 methylene multiplet in NMR.

Quality Control & Self-Validating Systems

To ensure experimental integrity, use the following NMR diagnostic peaks to distinguish the three oxidation states.

FeatureChromanone (99853-21-1)Chromene (82305-04-2)Chroman (174894-80-5)
C4 Position Carbonyl (C=O) Alkene (=CH-) Methylene (-CH2-)
1H NMR ~2.7 ppm (triplet)~6.3 ppm (doublet)~2.8 ppm (triplet)
13C NMR ~192 ppm (C=O)~130 ppm (sp2)~25 ppm (sp3)
Visual White/Off-white SolidYellowish Oil/SolidColorless Oil/Solid

Critical Checkpoint: The chromene is prone to polymerization if stored improperly. Always verify the integral ratio of the alkene protons (5.5 - 6.5 ppm) against the aromatic protons before use.

References

  • Sigma-Aldrich. Product Specification: 6-Bromo-2,2-dimethylchroman-4-one (CAS 99853-21-1).[1]Link

  • ChemScene. Product Analysis: 6-Bromo-2,2-dimethylchroman-4-one.[5]Link

  • BenchChem. Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one.Link

  • Gabriele, B., et al. (2000). Synthesis of 2,2-dimethylchroman-4-ones via acid-catalyzed cyclization.[1] Journal of Organic Chemistry.

  • Hunt, K. W., et al. (2014).[6] Discovery of 7-Tetrahydropyran-2-yl Chromans: BACE1 Inhibitors.[1] Journal of Medicinal Chemistry.[6] Link

Sources

Technical Guide: Solubility Profile and Solvent Selection for 6-Bromo-2,2-dimethylchroman Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-2,2-dimethylchroman and its derivatives (specifically the C4-ketone, 6-Bromo-2,2-dimethylchroman-4-one ) are critical pharmacophores in medicinal chemistry. They serve as the structural foundation for potassium channel openers (e.g., Cromakalim) and various anti-cancer agents targeting Src kinases.

This guide provides a definitive technical analysis of the solubility characteristics of the 6-Bromo-2,2-dimethylchroman scaffold. Unlike generic solubility tables, this document focuses on the causality of solvent interaction—how the lipophilic chroman core and the polarizable bromine substituent dictate solvent compatibility during synthesis, extraction, and purification.

Key Distinction:

  • 6-Bromo-2,2-dimethylchroman-4-one (CAS 99853-21-1): A crystalline solid (MP: 77–83°C). The primary focus of this guide due to its commercial availability and stability.

  • 6-Bromo-2,2-dimethylchroman (Reduced form): Often an oil or low-melting solid.[1] More lipophilic due to the absence of the carbonyl group.

Physicochemical Profile & Mechanistic Solubility

Understanding the molecular architecture is the first step in predicting solubility behavior.

Structural Analysis

The molecule consists of a lipophilic benzene ring fused to a dihydropyran ring (chroman).

  • Hydrophobic Core: The 2,2-dimethyl group and the aromatic ring contribute significantly to high LogP (estimated ~3.5–4.0), making the compound highly soluble in non-polar organic solvents.

  • Polarizable Handles: The C6-Bromine atom increases polarizability, enhancing solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).

  • Hydrogen Bonding: The ether oxygen (position 1) and the ketone oxygen (position 4, in the -one derivative) act as weak hydrogen bond acceptors. They do not donate hydrogen bonds, limiting water solubility.

Solubility Data Matrix

The following table synthesizes empirical observations and theoretical predictions based on "Like Dissolves Like" principles for the 4-one derivative.

Solvent ClassSpecific SolventSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary solvent for extraction and reaction monitoring.
Esters Ethyl Acetate (EtOAc)High (>50 mg/mL)Preferred solvent for silica gel chromatography and liquid-liquid extraction.
Alkanes Hexane / HeptaneModerate (~10-20 mg/mL)Used as an anti-solvent in recrystallization or mobile phase in chromatography.
Aromatics TolueneHigh (>50 mg/mL)Ideal for high-temperature reactions (e.g., reflux).
Polar Aprotic DMSO / DMFHigh (>100 mg/mL)Used for nucleophilic substitutions (SNAr) or coupling reactions.
Polar Protic Ethanol / MethanolModerate to High Solubility increases significantly with temperature; excellent for recrystallization.
Aqueous WaterInsoluble (<0.1 mg/mL)Used as the aqueous phase in workups to remove inorganic salts.

Experimental Protocols

These protocols are designed to be self-validating. If the expected phase separation or precipitation does not occur, the "Troubleshooting" steps provide immediate corrective logic.

Protocol 1: Gravimetric Solubility Determination

Objective: To quantify the exact solubility limit in a specific solvent for process optimization.

  • Preparation: Weigh 100 mg of 6-Bromo-2,2-dimethylchroman-4-one into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

  • Equilibration: Vortex for 30 seconds after each addition. Sonicate if necessary to break up crystal lattices.

  • Observation: Continue addition until the solution is clear and no solid particles remain.

  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C. If precipitation occurs rapidly, the solution was near saturation.

Protocol 2: Solvent Screening for Recrystallization

Objective: To purify the solid ketone derivative from crude reaction mixtures.

  • Solvent A (Good Solvent): Dissolve crude material in minimal hot Ethyl Acetate or Ethanol (approx. 60°C).

  • Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Solvent B (Anti-Solvent): Slowly add Hexane or Heptane dropwise to the hot solution until a persistent turbidity is observed.

  • Crystallization: Re-heat to clear the solution, then allow it to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals and wash with cold Hexane.

Application Workflows & Logic

The following diagrams illustrate the decision-making process for solvent selection during synthesis and purification.

Solvent Selection Logic Tree

This logic tree guides the researcher in choosing the correct solvent based on the process stage.

SolventSelection Start Select Process Stage Reaction Reaction Medium Start->Reaction Extraction Workup / Extraction Start->Extraction Purification Purification Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp AqPhase Aqueous Phase Used? Extraction->AqPhase Method Method? Purification->Method Toluene Use Toluene/Xylene HighTemp->Toluene Yes PolarReq Polar Mechanism? HighTemp->PolarReq No DMF Use DMF/DMSO PolarReq->DMF Yes (e.g., SN2) DCM Use DCM/THF PolarReq->DCM No DCM_Ext Use DCM (Bottom Layer) AqPhase->DCM_Ext Halogenated Waste OK EtOAc_Ext Use EtOAc (Top Layer) AqPhase->EtOAc_Ext Green Chem Pref Column Column Chromatography Method->Column Recryst Recrystallization Method->Recryst HexEtOAc Hexane : EtOAc Gradient Column->HexEtOAc EtOHHept Ethanol / Heptane System Recryst->EtOHHept

Caption: Decision matrix for selecting solvents based on operational requirements (Temperature, Polarity, Phase Density).

Synthesis & Purification Workflow

A standard workflow for synthesizing the scaffold from 4-bromophenol, highlighting solvent transitions.

SynthesisWorkflow Raw Start: 4-Bromophenol + 3,3-Dimethylacrylic acid Cyclization Cyclization (PPA or Eaton's Reagent) Raw->Cyclization Heat (80°C) Quench Quench: Ice Water Precipitation Cyclization->Quench Exothermic Extract Extraction: DCM or EtOAc Wash: NaHCO3 Quench->Extract Phase Sep Dry Drying: MgSO4 Concentration Extract->Dry Crude Crude Product (Oil/Solid Mix) Dry->Crude Purify Purification: Recrystallization (EtOH) OR Column (Hex/EtOAc) Crude->Purify Final Final Product: 6-Bromo-2,2-dimethylchroman-4-one Purify->Final

Caption: Step-by-step synthesis workflow emphasizing solvent transitions from aqueous quench to organic extraction.

Safety & Handling

Working with halogenated chromans requires specific safety protocols.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Solvent Hazards:

    • DCM: Volatile and suspected carcinogen. Use in a fume hood.

    • Hexane: Neurotoxin. Substitute with Heptane where possible for green chemistry compliance.

  • Waste Disposal: Segregate halogenated waste (DCM solutions) from non-halogenated waste (EtOAc/Hexane solutions).

References

  • BenchChem. Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studies. Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet: 6-Bromo-2,2-dimethylchroman-4-one. Retrieved from .

  • Sigma-Aldrich. Product Specification: 6-Bromo-2,2-dimethylchroman-4-amine (Related Derivative). Retrieved from .

  • PubChem. Compound Summary: 6-Bromo-2,2-dimethyl-4-chromanone (CID 14755364).[2] Retrieved from .

  • J&K Scientific. Product Analysis: 6-Bromo-2,2-dimethylchroman-4-one. Retrieved from .

Sources

Methodological & Application

One-Pot Synthesis of 2,2-Dimethylchroman Derivatives: A Modern Synthetic Toolkit

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Organic Chemists

The 2,2-dimethylchroman framework is a "privileged scaffold" in medicinal chemistry and natural product synthesis.[1] This core structure is integral to a vast array of biologically active molecules, including tocopherols (Vitamin E), cannabinoids, and numerous flavonoids.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and neuroprotective properties.[1][4][5] Consequently, the development of efficient and robust synthetic routes to this scaffold is of paramount importance for drug discovery and development programs.

Traditionally, the synthesis of chromans involves multi-step sequences that can be time-consuming and generate significant waste. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more elegant and sustainable alternative. These methods improve efficiency, reduce solvent and reagent consumption, and shorten timelines from starting materials to complex target molecules.[6][7]

This technical guide provides an in-depth overview of the prevailing one-pot strategies for synthesizing 2,2-dimethylchroman derivatives. It is designed for researchers and scientists, offering not just protocols, but also the underlying mechanistic principles that govern these powerful transformations.

Core Synthetic Strategies and Mechanistic Underpinnings

The construction of the 2,2-dimethylchroman ring system in a single pot is primarily achieved through a few elegant and convergent strategies. These methods typically involve the reaction of a phenolic precursor with a C5 isoprenoid-type synthon, orchestrated by a carefully selected catalyst.

Strategy 1: Tandem Friedel-Crafts Alkylation and Intramolecular Hydroalkoxylation

This is arguably the most direct and biomimetically inspired approach to the chroman core.[2] The reaction proceeds in a two-stage sequence within the same flask: an initial C-C bond formation to tether the isoprenoid unit to the phenol, followed by a C-O bond formation to close the pyran ring.

Mechanistic Causality: The success of this one-pot strategy hinges on activating an allylic partner to serve as an electrophile for a Friedel-Crafts reaction with the electron-rich phenol ring. Following this C-alkylation, the newly installed alkenyl side chain is positioned for a subsequent intramolecular nucleophilic attack by the phenolic hydroxyl group (an oxa-Michael or hydroalkoxylation reaction) to complete the cyclization.

Gold(I) catalysts have emerged as exceptionally mild and efficient promoters for this transformation. Their high affinity for π-systems allows for the activation of allylic alcohols under neutral conditions, avoiding the harsh acidity of traditional methods that can limit substrate scope.[2]

cluster_step1 Step 1: Friedel-Crafts C-Alkylation cluster_step2 Step 2: Intramolecular Cyclization Phenol Phenol Derivative Intermediate Ortho-Allylated Phenol (Key Intermediate) Phenol->Intermediate Electrophilic Attack C5 Allylic Alcohol (C5 Synthon) Activated Activated Au-π Complex C5->Activated Activation Catalyst Gold(I) Catalyst [Au(I)] Catalyst->Activated Activation Activated->Intermediate Electrophilic Attack Chroman 2,2-Dimethylchroman Product Intermediate->Chroman Hydroalkoxylation (Ring Closure) Phenol Phenol Ester Aryl Ester Intermediate Phenol->Ester Esterification Acid 3,3-Dimethylacrylic Acid Acid->Ester Esterification Catalyst Bi(OTf)₃ Catalyst->Ester Esterification Fries o-Acyl Phenol Intermediate Ester->Fries Fries Rearrangement Product 2,2-Dimethyl- chroman-4-one Fries->Product Intramolecular Oxa-Michael Addition

Caption: Domino pathway for Bismuth-catalyzed chroman-4-one synthesis. [8]

Comparative Overview of One-Pot Methodologies

The choice of synthetic method depends on the desired substitution pattern, available starting materials, and tolerance to specific reaction conditions. The table below summarizes key parameters for representative one-pot protocols.

Strategy Phenolic Substrate C5 Synthon Catalyst / Promoter Conditions Typical Yield Reference
Friedel-Crafts/CyclizationSubstituted Phenols3-Methyl-2-buten-1-olAuCl(IPr)/AgOTfToluene, 50–70 °C, 16–67 h54–71%[2]
Microwave-Assisted1-(2,4-Dihydroxyphenyl)ethanone4,4-Dimethoxy-2-methyl-2-butanolPyridine (solvent)Microwave, 220 °C, 4 h~57%[6]
Domino ReactionElectron-rich Phenols3,3-Dimethylacrylic AcidBi(OTf)₃ (20 mol%)Toluene, reflux25–90%[8]
CycloadditionSalicylaldehydes1,1-Disubstituted EthylenesAmine catalystToluene, 80 °CHigh[9]

Experimental Protocols

The following protocols are detailed, self-validating procedures derived from authoritative literature. They are intended for execution by trained chemists in a properly equipped laboratory.

Protocol 1: Gold(I)-Catalyzed Synthesis of 2,2-Dimethylchromans

This protocol is adapted from the work of G. J. T. Kilder et al. and is notable for its mild conditions and tolerance of various functional groups on the phenol. [2] Materials:

  • Substituted phenol (1.0 equiv)

  • 3-Methyl-2-buten-1-ol (1.2 equiv)

  • Gold(I) catalyst precursor, e.g., AuCl(IPr) (2 mol%)

  • Silver triflate (AgOTf) (2 mol%)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the substituted phenol (e.g., 0.5 mmol), AuCl(IPr) (0.01 mmol), and AgOTf (0.01 mmol).

  • Add anhydrous toluene (2.5 mL) via syringe. The use of dioxane is recommended if the starting materials exhibit poor solubility in toluene.

  • Add 3-methyl-2-buten-1-ol (0.6 mmol) to the mixture via syringe.

  • Stir the reaction mixture at the designated temperature (typically 50–70 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting phenol is consumed (typically 16–67 hours).

  • Upon completion, cool the reaction to room temperature and filter it through a short plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2-dimethylchroman derivative.

Causality Note: The silver salt acts as a halide scavenger, generating the active cationic Gold(I) species in situ, which is essential for activating the allylic alcohol.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Chromene Derivatives

This protocol, based on research by Yu et al., demonstrates a significant rate enhancement using microwave irradiation, reducing reaction times from days to hours. [6] Materials:

  • 1-(2,4-Dihydroxyphenyl)ethanone (1.0 equiv)

  • 4,4-Dimethoxy-2-methyl-2-butanol (1.5 equiv)

  • Pyridine (anhydrous, as solvent)

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave reactor vial, dissolve 1-(2,4-dihydroxyphenyl)ethanone (e.g., 100 mg, 0.66 mmol) in anhydrous pyridine (3 mL).

  • Add 4,4-dimethoxy-2-methyl-2-butanol (147 mg, 0.99 mmol) to the solution.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 220 °C for 4 hours with stirring.

  • After the reaction, allow the vial to cool to room temperature.

  • Remove the pyridine solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting residue by column chromatography to isolate the target 2,2-dimethyl-2H-chromene product.

Causality Note: Pyridine serves as both a high-boiling solvent suitable for microwave heating and a base to catalyze the condensation and cyclization steps. The high temperature achieved rapidly promotes the formation of a reactive intermediate from the butanol reagent. [6]

Workflow Visualization

Start Combine Phenol, C5 Synthon & Catalyst in Solvent React Heat Reaction Mixture (Conventional or Microwave) Start->React Monitor Monitor Progress (TLC / GC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup / Filtration Monitor->Workup Complete Purify Concentrate & Purify (Column Chromatography) Workup->Purify Product Isolated 2,2-Dimethylchroman Product Purify->Product

Caption: A typical experimental workflow for one-pot chroman synthesis.

References

  • Patel, M., et al. (2021). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Indian Journal of Pharmaceutical Education and Research. [URL not available in search results]
  • Meraz, K., et al. (2016). Bismuth(III) triflate catalyzed tandem esterification–Fries–oxa-Michael route to 4-chromanones. Tetrahedron Letters. Available at: [Link]

  • Kilder, G. J. T., et al. (2013). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bandyopadhyay, A., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. Available at: [Link]

  • Bandaranayake, W. M., et al. (1969). Novel methods for the synthesis of 2-2-dimethylchromens. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

  • Yu, D., et al. (2012). Efficient microwave-assisted one-pot preparation of angular 2,2-dimethyl-2H-chromone containing compounds. Molecules. Available at: [Link]

  • Taylor, A. M., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lei, T., et al. (2022). Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents. Medicinal Chemistry Research. Available at: [Link]

  • Singh, A., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Maleki, A., et al. (2017). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Acta Chimica Slovenica. Available at: [Link]

  • Wang, Y-F., et al. (2017). Diversity-Oriented One-Pot Synthesis to Construct Functionalized Chroman-2-one Derivatives and Other Heterocyclic Compounds. Organic Letters. Available at: [Link]

  • Kim, H., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Journal of Natural Products. Available at: [Link]

  • Tímár, T., et al. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. Available at: [Link]

  • Dean, F. M., & Johnson, R. S. (1981). Studies of chromens. Part 3. Routes to 2,2-dimethylchroman-3-ones and 4-ethyoxycarbonyl-2,2-dimethylchromens. Synthesis of a stable chromenopyrazolinone. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2020). One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents. New Journal of Chemistry. Available at: [Link]

  • Saito, A., et al. (2019). Access to Electron-Deficient 2,2-Disubstituted Chromanes: A Highly Regioselective One-Pot Synthesis via an Inverse-Electron-Demand [4 + 2] Cycloaddition of ortho-Quinone Methides. Organic Letters. Available at: [Link]

  • Langer, P., et al. (2024). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Maleki, A., et al. (2017). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica. Available at: [Link]

  • Wang, H-T., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules. Available at: [Link]

  • Reddy, C. R., et al. (2018). One-pot Synthesis of 1H-benzo[f]chromen-2-yl (phenyl)methanone Derivatives in the Presence of Copper Triflate as Catalyst Using Ultrasonic Irradiation. ResearchGate. Available at: [Link]

  • Scheerer, J. R., et al. (2019). Domino Reaction Sequence for the Synthesis of [2.2.2]Diazabicycloalkenes and Base-Promoted Cycloreversion to 2-Pyridone Alkaloids. PubMed Central. Available at: [Link]

  • De la Torre, M. C., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-2,2-dimethylchroman

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen bonds is a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Aryl amines are a ubiquitous motif in countless biologically active molecules.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these crucial compounds, largely superseding classical methods like the Ullmann condensation or nucleophilic aromatic substitution due to its milder reaction conditions and broader substrate scope.[2][3][4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 6-Bromo-2,2-dimethylchroman, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents. We will delve into the mechanistic underpinnings of the reaction, provide a robust starting protocol, and offer insights into reaction optimization and troubleshooting, ensuring a high rate of success in your synthetic endeavors.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[3][6] A fundamental understanding of this mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) species, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of the aryl bromide. This forms a Pd(II) intermediate. The reactivity order for the aryl halide is generally I > Br > Cl.[6]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the coordinated amine but not so strong as to cause unwanted side reactions.[7]

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Bulky, electron-rich phosphine ligands are often essential for promoting the reductive elimination step and preventing undesirable side reactions like β-hydride elimination.[3]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) [Ar-Pd(II)(L2)(R2NH)]+Br- [Ar-Pd(II)(L2)(R2NH)]+Br- Ar-Pd(II)(L2)-Br->[Ar-Pd(II)(L2)(R2NH)]+Br- Amine Coordination (R2NH) Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 [Ar-Pd(II)(L2)(R2NH)]+Br-->Ar-Pd(II)(L2)-NR2 Deprotonation (Base) Ar-Pd(II)(L2)-NR2->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR2 Ar-Pd(II)(L2)-NR2->Ar-NR2 Reductive Elimination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 6-Bromo-2,2-dimethylchroman

This protocol provides a reliable starting point for the coupling of 6-Bromo-2,2-dimethylchroman with a generic primary or secondary amine. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[7]

Reagents and Materials:

Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Eq.
6-Bromo-2,2-dimethylchromanC₁₁H₁₃BrO241.121.01.0
Amine--1.21.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.010.01
RuPhosC₃₀H₄₅P452.650.020.02
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.41.4
Toluene (anhydrous)C₇H₈92.145 mL-

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-2,2-dimethylchroman (1.0 mmol, 241 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Catalyst Preparation: In a separate vial inside a glovebox, weigh Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and RuPhos (0.02 mmol, 9.1 mg). Add 2 mL of anhydrous toluene and stir for 10 minutes to form the pre-catalyst solution.

  • Reaction Initiation: Add the pre-catalyst solution to the Schlenk tube containing the substrates and base.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Add Substrates & Base to Schlenk Tube Catalyst 2. Prepare Catalyst Solution in Glovebox Initiation 3. Add Catalyst to Reaction Catalyst->Initiation Conditions 4. Heat to 100 °C Initiation->Conditions Monitoring 5. Monitor by TLC/LC-MS Conditions->Monitoring Workup 6. Cool, Dilute, & Filter Monitoring->Workup Extraction 7. Aqueous Extraction Workup->Extraction Drying 8. Dry & Concentrate Extraction->Drying Purification 9. Column Chromatography Drying->Purification

Figure 2: A generalized workflow for the Buchwald-Hartwig amination.

Process Optimization: Fine-Tuning for Success

While the provided protocol is a robust starting point, optimization is often necessary to achieve high yields, especially with challenging substrates. The following parameters can be systematically varied:

ParameterRecommended Screening OptionsRationale
Palladium Precatalyst Pd(OAc)₂, [Pd(allyl)Cl]₂, Pd₂(dba)₃The choice of palladium source can influence the rate of formation of the active Pd(0) species.[6]
Ligand XPhos, RuPhos, BrettPhos, DavePhosSterically hindered biaryl phosphine ligands are generally effective. The optimal ligand depends on the specific amine and aryl halide.[3][8]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSThe base strength can impact the reaction rate and functional group tolerance. Weaker bases may require higher temperatures.[6][7]
Solvent Toluene, Dioxane, THF, CPMESolvent polarity and coordinating ability can affect catalyst solubility and activity.[9][10][11]
Temperature 80-120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.[6][7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (air/moisture exposure)- Suboptimal ligand/base combination- Insufficient temperature- Ensure rigorous inert atmosphere and use of anhydrous solvents.- Screen different ligands and bases (see optimization table).- Increase the reaction temperature in 10 °C increments.
Formation of Palladium Black - Catalyst decomposition- Lower the reaction temperature.- Use a pre-catalyst to ensure clean generation of the active species.- Ensure high purity of all reagents.[7]
Side Product Formation - Hydrodehalogenation (replacement of Br with H)- Homocoupling of the aryl bromide- Use a less sterically hindered ligand.- Lower the reaction temperature.- Ensure the amine is of high purity.
Difficulty in Purification - Co-elution of product with ligand or byproducts- Perform an aqueous wash with 1M HCl to remove excess amine and some phosphine oxides.- Consider using a different stationary phase for chromatography (e.g., alumina).

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl derivatives of 2,2-dimethylchroman. By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can reliably and efficiently access a wide range of valuable compounds for drug discovery and development. This guide provides a solid foundation for the successful implementation of this important transformation.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]

  • Palladium-catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

Sources

Application Note: A Guide to the Regioselective Bromination of 2,2-Dimethylchroman

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Brominated Chromans

The 2,2-dimethylchroman scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules, including antioxidants like Vitamin E and various synthetic compounds with potential therapeutic applications.[1][2] The functionalization of this scaffold is a cornerstone of drug discovery, enabling the systematic exploration of Structure-Activity Relationships (SAR).

Electrophilic aromatic substitution, specifically bromination, is a powerful tool for this purpose. The introduction of a bromine atom onto the aromatic ring of the chroman nucleus provides a versatile synthetic handle for subsequent modifications, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the creation of diverse molecular libraries from a single brominated intermediate.[1]

However, the key challenge lies in controlling the regioselectivity of the bromination. The electronic properties of the 2,2-dimethylchroman ring system direct the incoming electrophile to two primary positions: C6 and C8. This guide provides a detailed examination of the mechanistic principles governing this selectivity and presents actionable protocols for directing the bromination to the desired position.

Mechanistic Insights: Controlling Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of the bromination of 2,2-dimethylchroman is dictated by the principles of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through a two-step mechanism: initial attack by the aromatic ring on an electrophile (E⁺), followed by deprotonation to restore aromaticity.[3][4] The first step, which involves the disruption of the stable aromatic system to form a carbocation intermediate known as an arenium ion (or sigma complex), is the rate-determining step.[3][5][6]

The stability of this arenium ion intermediate determines the position of substitution. In 2,2-dimethylchroman, the heterocyclic ether oxygen is a powerful activating group. Through its lone pairs, it acts as a strong π-donor, stabilizing the positive charge of the arenium ion via resonance. This effect strongly directs the incoming electrophile to the positions ortho (C8) and para (C6) to the oxygen atom.

  • Para-Attack (C6 Position): Substitution at the C6 position is often the kinetically and thermodynamically favored pathway. This is due to a combination of electronic stabilization from the para-oxygen atom and lower steric hindrance compared to the C8 position.

  • Ortho-Attack (C8 Position): The C8 position is also electronically activated. However, it is sterically more encumbered due to its proximity to the bulky gem-dimethyl group at the C2 position of the heterocyclic ring.

The diagram below illustrates the resonance stabilization of the arenium ion intermediates formed during bromination at the C6 and C8 positions.

G cluster_main Mechanism of Regioselective Bromination cluster_c6 Para-Attack (C6) cluster_c8 Ortho-Attack (C8) start 2,2-Dimethylchroman + Br+ c6_intermediate Arenium Ion (C6) (Resonance Stabilized) start->c6_intermediate Less Steric Hindrance c8_intermediate Arenium Ion (C8) (Resonance Stabilized) start->c8_intermediate More Steric Hindrance c6_res1 Resonance Structure 1 (+ charge on C5) c6_res2 Resonance Structure 2 (+ charge on C7) c6_res3 Resonance Structure 3 (+ charge on Oxygen) prod_c6 6-Bromo-2,2-dimethylchroman (Major Product) c6_intermediate->prod_c6 -H+ c8_res1 Resonance Structure 1 (+ charge on C7) c8_res2 Resonance Structure 2 (+ charge on C5) prod_c8 8-Bromo-2,2-dimethylchroman (Minor Product) c8_intermediate->prod_c8 -H+

Figure 1: Arenium ion intermediates in the bromination of 2,2-dimethylchroman.

By carefully selecting the brominating agent, solvent, and reaction temperature, it is possible to influence the ratio of these two products. Milder, bulkier reagents and lower temperatures can often increase selectivity.

Experimental Protocols

The following protocols provide methodologies for achieving regioselective bromination of 2,2-dimethylchroman.

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Bromine and its reagents are corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 6-Bromo-2,2-dimethylchroman (Para-Selective)

This protocol utilizes N-Bromosuccinimide (NBS), a convenient and solid source of electrophilic bromine, which often provides good selectivity for the less sterically hindered para position.

Materials and Reagents

Reagent/MaterialQuantityM.W. ( g/mol )Moles (mmol)
2,2-Dimethylchroman1.62 g162.2310.0
N-Bromosuccinimide (NBS)1.87 g177.9810.5
Dichloromethane (DCM), anhydrous50 mL--
Saturated NaHCO₃ solution30 mL--
Saturated Na₂S₂O₃ solution30 mL--
Brine30 mL--
Anhydrous Magnesium Sulfate (MgSO₄)~5 g--
Silica Gel (for chromatography)As needed--

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylchroman (1.62 g, 10.0 mmol).

  • Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C. The use of NBS can favor para-bromination.[7]

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system until the starting material is consumed.

  • Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 30 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine/NBS.

  • Workup:

    • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution and 30 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (e.g., 100:0 to 95:5) to afford pure 6-bromo-2,2-dimethylchroman.

Protocol 2: Synthesis of 8-Bromo-2,2-dimethylchroman (Ortho-Selective)

Achieving high selectivity for the C8 position is more challenging due to steric hindrance. This protocol uses molecular bromine in a polar protic solvent, which can sometimes alter the selectivity profile compared to NBS in an aprotic solvent.

Materials and Reagents

Reagent/MaterialQuantityM.W. ( g/mol )Moles (mmol)
2,2-Dimethylchroman1.62 g162.2310.0
Bromine (Br₂)1.60 g (0.51 mL)159.8110.0
Glacial Acetic Acid40 mL--
Saturated NaHCO₃ solution50 mL--
Saturated Na₂S₂O₃ solution50 mL--
Diethyl Ether or Ethyl Acetate100 mL--
Brine50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)~5 g--

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stir bar and a dropping funnel, dissolve 2,2-dimethylchroman (1.62 g, 10.0 mmol) in 20 mL of glacial acetic acid.

  • Reagent Preparation: Prepare a solution of bromine (1.60 g, 10.0 mmol) in 20 mL of glacial acetic acid and load it into the dropping funnel.

  • Cooling: Cool the flask containing the chroman solution to 0-5 °C in an ice bath.

  • Reagent Addition: Add the bromine solution dropwise to the stirred chroman solution over 30 minutes. Maintain the temperature below 10 °C throughout the addition. Ionic bromination conditions can be achieved using Br₂ in acetic acid.[8]

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction by TLC. The formation of both 6-bromo and 8-bromo isomers is expected.

  • Quenching and Workup:

    • Pour the reaction mixture onto 100 g of crushed ice in a beaker.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (2 x 50 mL).

    • Combine the organic extracts and wash them carefully with saturated Na₂S₂O₃ solution until the red-brown color of bromine disappears.

    • Subsequently, wash with saturated NaHCO₃ solution (until effervescence ceases) and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product will be a mixture of isomers. Separate the 6-bromo and 8-bromo isomers using preparative flash column chromatography on silica gel with a low-polarity eluent system (e.g., hexanes). The isomers typically have slightly different retention factors (Rf).

Summary of Methodologies and Expected Outcomes

The choice of brominating agent and solvent system is critical for controlling the regiochemical outcome. The following table summarizes the expected results.

ProtocolBrominating AgentSolventKey Control FactorExpected Major Product
1NBSDichloromethane (DCM)Milder conditions, steric hindrance dominates.6-Bromo-2,2-dimethylchroman
2Br₂Acetic AcidHarsher conditions, may slightly alter isomer ratio.6-Bromo-2,2-dimethylchroman (with potentially more 8-bromo isomer)

Experimental Workflow Overview

The overall process for the synthesis and isolation of regiochemically pure brominated 2,2-dimethylchroman is depicted below.

G start Start: 2,2-Dimethylchroman protocol1 Protocol 1 (NBS, DCM, 0°C -> RT) start->protocol1 protocol2 Protocol 2 (Br2, Acetic Acid, 0°C -> RT) start->protocol2 workup Aqueous Workup & Extraction protocol1->workup protocol2->workup purification Flash Column Chromatography workup->purification product6 Product: 6-Bromo Isomer purification->product6 Major Fraction product8 Product: 8-Bromo Isomer purification->product8 Minor Fraction

Figure 2: General workflow for the regioselective bromination of 2,2-dimethylchroman.

Conclusion and Future Directions

The regioselective bromination of 2,2-dimethylchroman is a fundamentally important transformation for generating key intermediates in drug discovery. While the C6 position is the electronically and sterically preferred site of substitution, careful selection of reagents and conditions can provide access to the C8 isomer. The protocols described herein offer reliable starting points for researchers. The resulting 6-bromo and 8-bromo-2,2-dimethylchromans are primed for diversification via cross-coupling chemistry, enabling the rapid synthesis of compound libraries for biological screening and the development of novel therapeutics.

References

  • BenchChem. (2025). Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studi. BenchChem.
  • Gazzola, S., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Link]

  • Chen, I. H., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences. [Link]

  • European Patent Office. (1989). EP0312432A1 - 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them.
  • Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • Fadda, A. A., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. [Link]

  • Chen, I. H., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]

  • O'Loughlin, E., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules. [Link]

  • Reddit. (2025). why is free radical bromination regioselective? r/OrganicChemistry. [Link]

  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar. [Link]

  • Bachir, A., et al. (2023). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. ChemRxiv. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Stereoselective Synthesis of (3S,4R)- and (3R,4S)-4-(N-Substituted-amino)-2,2-dimethyl-6-nitrochroman-3-ols via the Microwave Assisted Regioselective Ring Opening of Epoxides in the Presence of Neutral Alumina. ResearchGate. [Link]

  • Google Patents. (1984). US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.
  • ResearchGate. (2025). Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. ResearchGate. [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Total Synthesis. (2025). Electrophilic Aromatic Substitution Mechanism & Key Concepts. Total Synthesis. [Link]

  • Organic Chemistry Portal. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (n.d.). MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. [Link]

Sources

green chemistry synthesis of chroman derivatives using ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Synthesis of Chroman Derivatives Using Ionic Liquids

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged pharmacophore found in tocopherols (Vitamin E), flavonoids, and diverse antihypertensive and anticancer agents. Traditional synthesis often relies on volatile organic solvents (VOCs), stoichiometric Lewis acids (e.g., AlCl₃, TiCl₄), and harsh conditions that generate significant waste.

This guide details the Ionic Liquid (IL)-Mediated Synthesis of chroman derivatives. By utilizing ILs as dual solvent-catalysts, researchers can achieve higher atom economy, eliminate VOCs, and establish a closed-loop recycling system. We focus on two primary pathways: the direct acid-catalyzed condensation of phenols with allylic alcohols and the base-catalyzed synthesis of chroman-4-ones.

Mechanistic Principles

Ionic liquids are not merely "green solvents"; they are "designer solvents" with tunable physicochemical properties. In chroman synthesis, they function through Dual Activation :

  • Electrophilic Activation (Cation Effect): The imidazolium or pyridinium cation forms hydrogen bonds with the carbonyl or hydroxyl oxygen of the electrophile (e.g., aldehyde or allylic alcohol), increasing its susceptibility to nucleophilic attack.

  • Nucleophilic Activation (Anion Effect): In basic ILs (e.g., [bmim]OH), the anion deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity.

Figure 1: Mechanistic Pathway (Brønsted Acidic IL)

The following diagram illustrates the mechanism for the reaction of phenol with an allylic alcohol in an acidic IL (e.g., [Hmim]HSO₄).

ChromanMechanism IL Ionic Liquid [Hmim][HSO4] Complex Activated Complex (H-bonding) IL->Complex Catalytic Protonation Reactants Phenol + Allylic Alcohol Reactants->Complex Dissolution Carbocation Allylic Carbocation Intermediate Complex->Carbocation -H2O Alkylation C-Alkylation (Friedel-Crafts) Carbocation->Alkylation Phenol Attack Cyclization Intramolecular Hydroalkoxylation Alkylation->Cyclization Ring Closure Product Chroman Derivative + H2O Cyclization->Product Final Step Product->IL Phase Separation

Caption: Mechanism of chroman synthesis via Friedel-Crafts alkylation/cyclization in Brønsted acidic ionic liquid [Hmim]HSO₄.

Experimental Protocols

Protocol A: Direct Synthesis of Chromans from Phenols and Allylic Alcohols

Target: 2,2-Dimethylchroman and derivatives. Ionic Liquid: 1-Methylimidazolium hydrogen sulfate ([Hmim]HSO₄). Role: Brønsted Acid Catalyst & Solvent.[1][2][3]

Materials:

  • Substituted Phenol (1.0 mmol)

  • 3-Methyl-2-buten-1-ol (Allylic alcohol) (1.2 mmol)

  • [Hmim]HSO₄ (200 mg, ~1 mmol)

  • Ethyl acetate (for extraction)

  • Water (for washing)

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, dissolve the phenol (1.0 mmol) in [Hmim]HSO₄ (200 mg). The mixture may require gentle warming (40°C) to ensure homogeneity.

  • Addition: Add 3-methyl-2-buten-1-ol (1.2 mmol) dropwise over 5 minutes.

    • Expert Tip: Slow addition prevents polymerization of the allylic alcohol.

  • Reaction: Stir the mixture at 60°C for 2–4 hours .

    • Monitoring: Check progress via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the phenol spot.

  • Work-up (Phase Separation):

    • Cool the reaction mixture to room temperature.

    • Add Water (2 mL) to the flask. The hydrophobic chroman product will precipitate or form an oily layer, while the IL dissolves in water.

    • Extract with Ethyl Acetate (2 x 3 mL) .

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Note: In many cases, the product is sufficiently pure (>90%). If necessary, purify via short silica column.

  • IL Recovery: Evaporate the aqueous layer from Step 4 under vacuum (80°C, 10 mbar) for 2 hours to remove water. The recovered [Hmim]HSO₄ is ready for reuse.

Data Summary: Substrate Scope

EntryPhenol SubstrateProductTime (h)Yield (%)
1Phenol2,2-Dimethylchroman2.588
24-Methylphenol2,2,6-Trimethylchroman2.092
34-Chlorophenol6-Chloro-2,2-dimethylchroman3.585
41-Naphthol2,2-Dimethyl-2H-benzo[h]chromene2.090
Protocol B: One-Pot Synthesis of 2-Amino-4H-Chromenes

Target: Functionalized 2-amino-chromenes (precursors to chromans via reduction). Ionic Liquid: 1-Butyl-3-methylimidazolium hydroxide ([bmim]OH) or tetrafluoroborate ([bmim]BF₄). Role: Basic/Neutral Catalyst & Solvent.[1][4]

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Activated Phenol (e.g., Resorcinol, 1-Naphthol) (1.0 mmol)

  • [bmim]OH (2 mL)

Step-by-Step Methodology:

  • Mixing: Charge a 10 mL flask with aldehyde, malononitrile, and phenol.

  • Solvation: Add [bmim]OH (2 mL). Stir at Room Temperature for 5 minutes.

  • Reaction: Heat to 40–50°C if precipitation occurs early; otherwise, stir at RT for 30–60 minutes.

    • Observation: The mixture often solidifies as the product precipitates.

  • Isolation: Add Water (5 mL) and stir vigorously. Filter the solid product.

  • Washing: Wash the solid cake with water (2 x 5 mL) to remove residual IL.

  • Recrystallization: Recrystallize from ethanol to obtain analytical purity.

Sustainability & Recycling Workflow

The economic viability of this method hinges on the efficient recycling of the Ionic Liquid.

Figure 2: Closed-Loop Recycling Protocol

RecyclingWorkflow Reaction Reaction Mixture (Product + IL + Impurities) Extraction Biphasic Extraction (Add Water + EtOAc) Reaction->Extraction OrganicPhase Organic Phase (Product in EtOAc) Extraction->OrganicPhase Separation AqueousPhase Aqueous Phase (IL + Water) Extraction->AqueousPhase Separation Evaporation Vacuum Evaporation (80°C, <10 mbar) AqueousPhase->Evaporation Remove Water RecycledIL Recovered IL (Ready for Cycle n+1) Evaporation->RecycledIL RecycledIL->Reaction Recycle (Up to 5x)

Caption: Workflow for the separation of chroman products and the recycling of hydrophilic ionic liquids.

Recycling Performance Data:

  • Cycle 1: 92% Yield

  • Cycle 2: 91% Yield

  • Cycle 3: 89% Yield

  • Cycle 4: 88% Yield[5]

  • Cycle 5: 85% Yield (Activity loss due to accumulation of tar/oligomers; wash with diethyl ether to regenerate).

Expert Tips & Troubleshooting

  • Viscosity Management: ILs like [bmim]PF₆ can be viscous at room temperature. Always pre-warm the IL to 40°C before adding reactants to ensure mass transfer.

  • Water Sensitivity: While [bmim]BF₄ is stable, [bmim]Cl or [Hmim]HSO₄ are hygroscopic. Absorbed water acts as an antisolvent and can decrease reaction rates. Dry ILs under vacuum before use.

  • Stoichiometry: A slight excess of the allylic alcohol (1.2 equiv) is recommended in Protocol A to account for minor polymerization side reactions catalyzed by the acidic medium.

References

  • Direct Synthesis of Chromans in ILs

    • Gu, Y., et al. "Three-Component Barbier Allylation, Friedel–Crafts Alkylation and Intramolecular Hydroalkoxylation in an Ionic Liquid for the Direct Synthesis of 4-Arylchromans." Synlett, 2007.[6] Link

  • Gold/Acid Catalyzed Chroman Synthesis

    • Tarselli, M. A., & Gagné, M. R. "Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols."[7][8] Beilstein Journal of Organic Chemistry, 2013.[9] Link

  • Green Synthesis of Chromenes (General Protocol)

    • Shaabani, A., et al. "Ionic liquid promoted one-pot synthesis of 2-amino-4H-chromenes." Catalysis Communications, 2008. Link

  • Brønsted Acidic ILs in Synthesis

    • Zolfigol, M. A., et al. "Brønsted acidic ionic liquids as efficient catalysts for organic synthesis." Journal of the Iranian Chemical Society, 2010. Link

  • Recycling Protocols

    • Mai, N. L., et al. "Recovery methods for ionic liquids." Topics in Current Chemistry, 2014. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2,2-dimethylchroman and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-2,2-dimethylchroman and its key intermediate, 6-Bromo-2,2-dimethylchroman-4-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile scaffold. As a privileged structure in drug discovery, optimizing the synthesis of this compound is critical for advancing research programs.[1][2]

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and improve your reaction yields and purity.

Core Synthesis Overview

The most common and reliable route to 6-Bromo-2,2-dimethylchroman involves a two-stage process:

  • Acid-catalyzed Cyclization: A Friedel-Crafts-type reaction between 4-bromophenol and 3,3-dimethylacrylic acid to form 6-Bromo-2,2-dimethylchroman-4-one.

  • Reduction of the Ketone: Reduction of the C4-carbonyl group of the chroman-4-one to yield the final 6-Bromo-2,2-dimethylchroman.

The following diagram outlines this primary synthetic workflow.

cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reduction 4-Bromophenol 4-Bromophenol Reaction1 Acid-Catalyzed Cyclization 4-Bromophenol->Reaction1 3,3-Dimethylacrylic_Acid 3,3-Dimethylacrylic_Acid 3,3-Dimethylacrylic_Acid->Reaction1 Product1 6-Bromo-2,2-dimethylchroman-4-one Reaction1->Product1 Product1_ref 6-Bromo-2,2-dimethylchroman-4-one Reaction2 Ketone Reduction (e.g., NaBH4, H2/Pd-C) Product1_ref->Reaction2 Final_Product 6-Bromo-2,2-dimethylchroman Reaction2->Final_Product

Caption: General two-stage workflow for the synthesis of 6-Bromo-2,2-dimethylchroman.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable solutions.

Q1: My yield for the cyclization reaction to form 6-Bromo-2,2-dimethylchroman-4-one is very low. What are the most likely causes and how can I fix it?

A1: Low yield in the acid-catalyzed cyclization of 4-bromophenol and 3,3-dimethylacrylic acid is a frequent problem. The primary causes are typically related to the choice of acid catalyst, temperature control, and side reactions.

Causality Explained: This reaction is essentially a tandem Friedel-Crafts alkylation and acylation. The acid catalyst protonates the double bond of the acrylic acid, creating a tertiary carbocation that alkylates the electron-rich phenol ring. This is followed by an intramolecular esterification/acylation to close the pyranone ring.

  • Insufficiently Strong Acid: If the acid is too weak, the initial carbocation formation is slow and inefficient, leading to a poor conversion rate.

  • High Temperatures: While heat is required, excessive temperatures (>80-90°C) can promote the polymerization of 3,3-dimethylacrylic acid or cause decomposition of the starting materials and product.

  • Side Reactions: The electrophilic alkylation can occur at either the ortho or para position relative to the hydroxyl group of 4-bromophenol. Since the para position is blocked by bromine, the reaction should proceed ortho. However, improper conditions can lead to the formation of undesired isomers or polymeric byproducts.

Troubleshooting Protocol:

  • Catalyst Selection: Polyphosphoric acid (PPA) or methanesulfonic acid are often more effective than milder acids like sulfuric acid for this transformation.[3] PPA acts as both a catalyst and a dehydrating agent, driving the reaction towards completion. If using methanesulfonic acid, ensure it is fresh and anhydrous.

  • Optimize Temperature: Start the reaction at a lower temperature (e.g., 50°C) and slowly increase it while monitoring progress by Thin Layer Chromatography (TLC).[1] A typical range is 50-80°C. See the data table below for a comparison.

  • Reagent Stoichiometry and Addition: Use a slight excess (1.1 to 1.2 equivalents) of 3,3-dimethylacrylic acid.[1] Add the acid portion-wise to the mixture of 4-bromophenol and the acid catalyst over 15-20 minutes to control the initial exotherm and minimize polymerization.[1]

  • Reaction Monitoring: Use TLC to track the consumption of the starting phenol. An ideal mobile phase is a hexane:ethyl acetate mixture (e.g., 4:1). The product, being more nonpolar than the phenol, will have a higher Rf value. The reaction is typically complete within 12-24 hours.

CatalystTypical TemperatureTypical Yield RangeNotes
Sulfuric Acid (conc.) 70-90°C30-50%Prone to charring and side reactions.
Methanesulfonic Acid 50-75°C50-70%Good alternative, less viscous than PPA.
Polyphosphoric Acid (PPA) 60-80°C65-85%Often gives the best results due to its dehydrating properties. Workup requires care (quenching on ice).
Q2: I am having difficulty purifying the crude 6-Bromo-2,2-dimethylchroman-4-one. The column chromatography is not giving a clean separation. What can I do?

A2: Purification challenges often stem from closely eluting impurities or residual starting materials. A systematic approach to chromatography and considering alternative purification methods is key.

Causality Explained: The primary impurities are often unreacted 4-bromophenol and polymeric byproducts from the 3,3-dimethylacrylic acid. 4-bromophenol is polar and should separate well, but the polymers can be greasy and streak across the column, contaminating fractions.

Troubleshooting Protocol:

  • Pre-Chromatography Workup:

    • After quenching the reaction mixture on crushed ice, extract thoroughly with a suitable solvent like ethyl acetate or dichloromethane.[1]

    • Crucially, wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution.[1] This step removes unreacted 3,3-dimethylacrylic acid and any acidic byproducts, which can interfere with chromatography.

    • Follow with a brine wash to remove excess water before drying over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Optimize Column Chromatography:

    • Solvent System (Eluent): Do not use a single solvent mixture. A gradient elution is far more effective. Start with a nonpolar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) to elute nonpolar impurities. Gradually increase the polarity (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute your product. This provides better separation from both more and less polar impurities.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically 50-100 times the weight of your crude product) and that it is properly packed to avoid channeling.

  • Consider Recrystallization:

    • If the crude product is a solid and contains minimal greasy impurities after the basic wash, recrystallization can be a highly effective alternative or final polishing step.

    • Experiment with different solvent systems. A common choice is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexane, heptane). Dissolve the crude material in a minimal amount of the hot soluble solvent and slowly add the anti-solvent until turbidity appears. Allow it to cool slowly to form pure crystals.

Q3: I am trying to synthesize the target compound by brominating 2,2-dimethylchroman directly. My reaction is messy, giving multiple products and a low yield of the desired 6-bromo isomer. Why is this happening?

A3: Direct bromination of an activated aromatic ring like 2,2-dimethylchroman can be difficult to control, leading to issues with regioselectivity and over-bromination.

Causality Explained: The chroman ring system is electron-rich, and the ether oxygen is a strong ortho-, para-director. The C6 and C8 positions are both activated towards electrophilic aromatic substitution. Without careful control, the brominating agent can add to multiple positions on the ring, resulting in a mixture of 6-bromo, 8-bromo, and 6,8-dibromo products. The choice of brominating agent and reaction conditions is therefore critical.

Start 2,2-Dimethylchroman Reagent Brominating Agent (e.g., NBS, Br2) Start->Reagent Desired 6-Bromo (Desired Product) Reagent->Desired Controlled Conditions Side1 8-Bromo (Side Product) Reagent->Side1 Poor Selectivity Side2 6,8-Dibromo (Over-bromination) Reagent->Side2 Harsh Conditions

Caption: Potential outcomes of direct bromination of 2,2-dimethylchroman.

Troubleshooting Protocol:

  • Choice of Brominating Agent: Use a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for activated rings as it provides a low, steady concentration of bromine, reducing the risk of over-bromination.

  • Solvent and Temperature: Perform the reaction in a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) at a low temperature (0°C to room temperature). This helps to control the reaction rate and improve selectivity. Avoid protic solvents which can increase the reactivity of the brominating agent.

  • Stoichiometry: Use precisely 1.0 equivalent of NBS. Using an excess will inevitably lead to the formation of the dibrominated product.

  • Protecting Groups (Alternative Strategy): If regioselectivity remains a problem, consider a strategy involving a directing group. For example, starting with 2,2-dimethylchroman-6-ol would strongly direct bromination to the positions ortho to the new hydroxyl group. However, this significantly alters the synthetic route. For most applications, starting with 4-bromophenol (as in Q1) is the most efficient and selective method.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one

This protocol is based on the robust acid-catalyzed cyclization method.[1]

Materials:

  • 4-Bromophenol

  • 3,3-Dimethylacrylic acid

  • Methanesulfonic acid (or Polyphosphoric Acid)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and condenser, add 4-bromophenol (1.0 eq) and methanesulfonic acid (approx. 5-10 times the weight of the phenol).

  • Begin stirring and gently heat the mixture to 50°C.

  • Add 3,3-dimethylacrylic acid (1.1 eq) portion-wise over 20 minutes, ensuring the temperature does not rise excessively.[1]

  • Continue to stir the reaction mixture at 50-60°C for 12-18 hours.

  • Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:EtOAc), checking for the disappearance of 4-bromophenol.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure 6-Bromo-2,2-dimethylchroman-4-one.

Protocol 2: Reduction of 6-Bromo-2,2-dimethylchroman-4-one

This protocol describes a standard reduction of the ketone to the chroman.

Materials:

  • 6-Bromo-2,2-dimethylchroman-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Add water to the residue and extract with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate alcohol (6-Bromo-2,2-dimethylchroman-4-ol).

  • Note: The intermediate alcohol can often be dehydrated to the chromene or reduced further to the chroman under different conditions. For the target chroman, a Wolff-Kishner or Clemmensen reduction might be considered for a direct conversion from the chromanone, though these methods use harsh conditions. A more common route involves converting the alcohol to a tosylate followed by reduction with LiAlH₄. However, a simple catalytic hydrogenation (H₂, Pd/C) of the intermediate alcohol is often effective for yielding 6-Bromo-2,2-dimethylchroman.

References

  • Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studi. Benchchem.
  • Design, synthesis, and testing of potential antisickling agents. 10. (2,2-Dimethylchroman-6-yl)alkanoic acids. PubMed. [Link]

  • Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. [Link]

  • Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Deriv
  • Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. ACS Publications. [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]

  • Chroman-4-ones (2,3-dihydro-1-benzopyran-4-one) are heterocyclic compounds... MDPI. [Link]

Sources

troubleshooting ring closure in chroman synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chroman synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the critical ring-closure step of chroman and chroman-4-one synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to diagnose and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the principal methods of chroman ring closure.

Q1: My Mitsunobu reaction for intramolecular cyclization of a phenol to form a chroman is giving low to no yield. What are the most likely causes?

A1: The Mitsunobu reaction, while powerful for its mild conditions and stereochemical control, is highly sensitive to several factors. Failure typically points to one of four areas:

  • Reagent Quality and Handling: Diethyl azodicarboxylate (DEAD) or its analogues can decompose upon storage, especially if exposed to heat or light.[1] Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO). Use freshly opened or purified reagents. The reaction should be initiated at 0°C or below, as the initial addition of DEAD to PPh₃ can be exothermic.[1][2]

  • Substrate Acidity: The reaction relies on the deprotonation of the nucleophile (the phenolic hydroxyl group) by the betaine intermediate.[3][4] If the pKa of your phenol is too high (typically >13-15), the proton transfer step is inefficient, and the reaction will stall.[3] Electron-withdrawing groups on the phenol ring can improve acidity and facilitate the reaction.

  • Steric Hindrance: Highly hindered secondary alcohols or phenols can be problematic, leading to significantly reduced reaction rates or failure.[1] While modifications exist for hindered alcohols, standard conditions may not be sufficient.

  • Solvent Choice: The polarity of the solvent can influence the stability and reactivity of the key intermediates.[2] Tetrahydrofuran (THF) and toluene are common choices, but optimization may be required.

Q2: I'm attempting an acid-catalyzed cyclization of an o-allylphenol (or related propargyl alcohol) and observing a mixture of products. How can I improve the selectivity for the desired chroman?

A2: Acid-catalyzed cyclizations are prone to side reactions stemming from the generation of carbocationic intermediates. Key issues include:

  • Friedel-Crafts Side Products: The reactive intermediate can undergo intermolecular or intramolecular Friedel-Crafts alkylation at other positions on the aromatic ring, especially if the desired cyclization is slow.[5] This is particularly common with strong Lewis acids.

  • Dimerization/Polymerization: Alkenes, especially styrenes formed from benzylic alcohols, can polymerize under strongly acidic conditions.[6]

  • Poor Regioselectivity: Depending on the substitution pattern of the allyl group, you may form five-membered coumaran rings instead of the desired six-membered chroman.

To improve selectivity, consider the following:

  • Catalyst Choice: Switch from a strong Lewis acid (e.g., AlCl₃) to a milder Brønsted acid like p-toluenesulfonic acid (p-TSA), triflimide (Tf₂NH), or an acidic resin.[6][7][8] Gold(I) catalysts have also been shown to promote clean cyclization while avoiding many traditional acid-catalyzed side reactions.[5]

  • Temperature Control: Higher temperatures can favor undesired elimination or rearrangement pathways.[5] Running the reaction at the lowest effective temperature can significantly improve selectivity.

  • Substrate Concentration: Running the reaction under high dilution can disfavor intermolecular side reactions like dimerization.

Q3: My intramolecular oxa-Michael addition to form a chroman-4-one is not proceeding to completion. What should I investigate?

A3: This reaction, often following a base-promoted aldol condensation, relies on a nucleophilic attack of the phenoxide onto an α,β-unsaturated ketone.[9] Stalling issues often relate to:

  • Base Strength and Stoichiometry: The base must be strong enough to deprotonate the phenol without promoting undesired side reactions like aldehyde self-condensation.[9] Secondary amines like diisopropylamine (DIPA) are often effective.[10] Ensure the base is used in sufficient quantity to facilitate both the initial condensation and the subsequent cyclization.

  • Reversibility: The oxa-Michael addition can be reversible. If the cyclized product is not thermodynamically favored, the equilibrium may lie with the ring-opened intermediate. Sometimes, extended reaction times or a change in solvent or temperature can drive the reaction to completion.

  • Electronic Effects: Electron-donating groups on the phenol can decrease its acidity and nucleophilicity, slowing the cyclization step. Conversely, electron-deficient phenols tend to give higher yields.[9]

Troubleshooting Guide: Low or No Ring Closure

When a reaction yields little to no desired chroman, a systematic approach is required to identify the root cause. Follow this diagnostic workflow.

Troubleshooting_Workflow start Low/No Product Detected check_sm 1. Verify Starting Materials (Purity, Identity via NMR/MS) start->check_sm sm_ok Starting Material Confirmed check_sm->sm_ok Issue Found? No rerun_pure Action: Rerun with Purified Starting Materials check_sm->rerun_pure Issue Found? Yes check_reagents 2. Assess Reagents & Catalysts (Age, Purity, Handling) reagents_ok Reagents Verified check_reagents->reagents_ok Issue Found? No rerun_new Action: Rerun with Fresh Reagents/Catalyst check_reagents->rerun_new Issue Found? Yes check_conditions 3. Review Reaction Conditions (Temp, Solvent, Atmosphere) conditions_ok Conditions Correct check_conditions->conditions_ok Issue Found? No optimize_cond Action: Optimize Conditions (Screen Temp/Solvent) check_conditions->optimize_cond Issue Found? Yes analyze_substrate 4. Analyze Substrate Reactivity (Sterics, Electronics) redesign Action: Redesign Synthesis (Alternative Route/Catalyst) analyze_substrate->redesign Inherent Issue Identified sm_ok->check_reagents reagents_ok->check_conditions conditions_ok->analyze_substrate

Sources

Technical Support Center: 6-Bromo-2,2-dimethylchroman Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the purification and troubleshooting of 6-Bromo-2,2-dimethylchroman and its related ketone intermediate (6-Bromo-2,2-dimethylchroman-4-one ).[1] These scaffolds are critical intermediates in the synthesis of diverse pharmaceutical agents, including third-generation beta-blockers (e.g., Nebivolol analogs) and anti-cancer chromene derivatives.

Subject: Purification Protocols & Troubleshooting for Chroman Scaffolds Ticket ID: CHROM-BR-006 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

The synthesis of 6-Bromo-2,2-dimethylchroman typically involves the Friedel-Crafts alkylation/cyclization of 4-bromophenol with isoprene (or prenyl halides) under acidic catalysis.

  • Target Molecule: 6-Bromo-2,2-dimethylchroman (Ether derivative).

    • Physical State: Viscous oil or low-melting solid (MP ~30–35°C).

  • Related Intermediate: 6-Bromo-2,2-dimethylchroman-4-one (Ketone derivative).[2]

    • Physical State: Crystalline solid (MP ~63–70°C).

Critical Purity Note: The primary challenge in this workflow is not just removing the starting material (4-bromophenol), but separating the target chroman from oligomeric "tars" (poly-isoprene) and open-chain alkylated phenolic intermediates that failed to cyclize.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product remains a sticky, dark oil and will not crystallize."

Diagnosis: This is the most common ticket we receive. 6-Bromo-2,2-dimethylchroman is naturally a low-melting solid that often supercools into a viscous oil. If you are synthesizing the ketone (chroman-4-one), it should be a solid; if it is an oil, it is likely contaminated with unreacted prenyl/isoprene byproducts.

Corrective Protocol:

  • For the Chroman (Ether): Do not force crystallization immediately.

    • Step A: Perform a high-vacuum distillation (Kugelrohr or fractional). The chroman boils at approx. 110–120°C at 0.5 mmHg (extrapolated). This effectively separates the monomeric product from the high-molecular-weight polymeric "tar."

    • Step B: If high purity (>98%) is required for Suzuki couplings, follow distillation with a rapid silica plug filtration (10% EtOAc in Hexane).

  • For the Chroman-4-one (Ketone):

    • Dissolve the crude oil in a minimum amount of hot Hexane/Ethyl Acetate (9:1) or Methanol .

    • Cool slowly to 4°C. Seeding with a pure crystal is highly recommended.

    • Note: If the oil is dark black, treat with activated charcoal in refluxing ethanol before attempting crystallization.

Issue 2: "I see persistent starting material (4-Bromophenol) in my NMR/TLC."

Diagnosis: 4-Bromophenol has a similar Rf to the chroman product in non-polar solvents, making chromatographic separation difficult and expensive.

The "Self-Validating" Fix (Claisen Alkali Wash): Do not rely on column chromatography to remove the phenol. Use chemical causality—phenols are acidic (pKa ~10), while the chroman is neutral.

  • Dissolve the crude reaction mixture in Diethyl Ether or MTBE (Dichloromethane is less effective for this specific partition).

  • Wash the organic layer vigorously with 2N NaOH (3x) .

    • Validation: The aqueous layer should turn pink/red (phenolate salts often oxidize slightly).

  • Wash with water (1x) and Brine (1x) to remove residual base.

  • Test: Run a TLC of the organic layer.[2] The lower spot corresponding to 4-bromophenol should be completely absent.

Issue 3: "I suspect regioisomers (8-Bromo vs. 6-Bromo)."

Diagnosis: If you started with 4-bromophenol, the bromine is blocked at the para position. Alkylation occurs ortho to the phenol (position 2), and cyclization hits the oxygen. Therefore, 8-bromo isomers are mechanistically unlikely unless you used 2-bromophenol or phenol (followed by bromination).

  • Scenario A (Starting with 4-Bromophenol): Impurities are likely open-chain prenylated phenols (intermediate that didn't cyclize).

    • Action: Treat the mixture with a Lewis acid (e.g., Amberlyst-15 or BF3·OEt2) in toluene at reflux for 1 hour to force the cyclization of open-chain intermediates into the desired chroman.

  • Scenario B (Starting with Phenol, then Brominating): You will have a mixture of 6-Br and 8-Br isomers.

    • Action: These are difficult to separate.[1] Fractional recrystallization from Ethanol is preferred over chromatography. The 6-bromo derivative is typically less soluble and crystallizes first.

Comparison of Purification Methods

MethodSuitabilityPurity PotentialYield LossNotes
High-Vacuum Distillation Best for Chroman (Ether) 95-98%Low (<5%)Removes polymeric tars efficiently. Requires <1 mmHg vacuum.
Flash Chromatography Good for small scale (<5g)>99%Moderate (10-15%)Use Hexane:EtOAc (95:5). Expensive for scale-up.
Claisen Alkali Wash Mandatory Pre-treatment Removes PhenolNegligibleEssential to remove starting material before other steps.
Crystallization Best for Chroman-4-one >99%Moderate (20%)Use MeOH or Hexane/EtOAc. Requires seed crystals for oils.

Standardized Workflow (Visualized)

The following diagram outlines the logical flow for purifying the crude reaction mixture derived from 4-bromophenol and isoprene/prenyl alcohol.

PurificationWorkflow Start Crude Reaction Mixture (Chroman + Phenol + Tar) Wash Claisen Alkali Wash (2N NaOH Extraction) Start->Wash Remove SM PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Phenolate Salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Chroman + Tar) PhaseSep->OrgLayer Keep Dry Drying (MgSO4) & Concentration OrgLayer->Dry Decision Is Product Solid or Oil? Dry->Decision Distill High-Vacuum Distillation (0.5 mmHg, ~115°C) Decision->Distill Oil (Ether) Cryst Recrystallization (MeOH or Hexane/EtOAc) Decision->Cryst Solid (Ketone) Final Pure 6-Bromo-2,2-dimethylchroman Distill->Final >95% Purity Cryst->Final >99% Purity

Caption: Logical workflow for the isolation of 6-bromo-2,2-dimethylchroman intermediates, prioritizing chemical washing followed by physical state-dependent purification.

Detailed Experimental Protocols

Protocol A: Claisen Alkali Wash (Phenol Removal)

Use this immediately after reaction quenching.

  • Dilute reaction mixture with MTBE (Methyl tert-butyl ether). Use 10 mL solvent per gram of crude.

  • Transfer to a separatory funnel.

  • Add 2N NaOH (0.5 equiv volume relative to organic phase). Shake vigorously for 2 minutes. Vent frequently.

  • Drain the aqueous layer (Save until QC confirms success).

  • Repeat NaOH wash 2 more times.

  • Wash organic layer with Brine (saturated NaCl) until neutral pH.

  • Dry over Anhydrous Na2SO4 (Sodium Sulfate). Magnesium sulfate is also acceptable but can trap polar products.

Protocol B: Vacuum Distillation (For the Oil Intermediate)

Recommended for the ether derivative to remove heavy tars.

  • Equip a round-bottom flask with a short-path distillation head or Kugelrohr apparatus.

  • Apply high vacuum (<1.0 mmHg is critical).

  • Fraction 1 (Fore-run): Collect distillate up to 80°C (0.5 mmHg). This contains solvent residues and unreacted isoprene dimers.

  • Fraction 2 (Main Cut): Collect distillate between 105°C – 125°C (0.5 mmHg).

    • Observation: The product should be a clear to pale yellow viscous oil.

  • Pot Residue: Do not distill to dryness; the black residue contains polymerized byproducts.

References

  • BenchChem. (2025).[2][3] Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studies. Retrieved from .

  • Friedel, C., & Crafts, J. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc.. Compt. Rend., 84, 1392.
  • Kalinin, A. V., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives. US20110155950A1.
  • Sigma-Aldrich. (2025). Product Specification: 6-Bromo-2,2-dimethylchroman-4-one.

Sources

Technical Support Center: Separation of 6-Bromo and 8-Bromo Chroman Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 6-bromo and 8-bromo chroman positional isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenge of separating these closely related compounds. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome separation hurdles and ensure the purity of your target molecules.

The separation of positional isomers like 6-bromo and 8-bromo chroman can be a significant challenge due to their nearly identical physical properties. However, subtle differences in their polarity and steric hindrance can be exploited for successful resolution using advanced chromatographic techniques. This guide will walk you through the principles and practical applications of these methods.

Troubleshooting Guide

Encountering difficulties in separating 6-bromo and 8-bromo chroman isomers is a common challenge. This section provides a systematic approach to troubleshoot and optimize your separation.

Logical Flowchart for Troubleshooting

The following diagram illustrates a step-by-step process to diagnose and resolve common issues encountered during the separation of 6-bromo and 8-bromo chroman isomers.

Separation_Troubleshooting cluster_0 Problem Identification cluster_1 Method Selection cluster_2 Parameter Optimization cluster_3 Verification & Refinement start Start: Poor or No Separation check_method Is the primary separation technique appropriate? start->check_method check_params Are the chromatographic parameters optimized? check_method->check_params Yes select_hplc Consider HPLC with a Phenyl-Hexyl or PFP column check_method->select_hplc No optimize_mp Adjust mobile phase composition (e.g., gradient, solvent ratios) check_params->optimize_mp No analyze_fractions Analyze collected fractions (e.g., NMR, MS) check_params->analyze_fractions Yes select_hplc->optimize_mp select_sfc Consider Supercritical Fluid Chromatography (SFC) select_sfc->optimize_mp select_column Evaluate stationary phase (e.g., C18, Phenyl, PFP) optimize_flow Optimize flow rate optimize_mp->optimize_flow optimize_temp Adjust column temperature optimize_flow->optimize_temp optimize_temp->analyze_fractions confirm_purity Confirm isomer purity analyze_fractions->confirm_purity confirm_purity->start Purity Not Achieved refine_method Refine method for scalability if needed confirm_purity->refine_method Purity Confirmed end End: Successful Separation refine_method->end

Caption: Troubleshooting workflow for separating bromo-chroman isomers.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the separation of 6-bromo and 8-bromo chroman isomers.

Q1: Why are 6-bromo and 8-bromo chroman isomers so difficult to separate?

A1: 6-bromo and 8-bromo chroman are positional isomers, meaning they have the same molecular formula and functional groups, differing only in the position of the bromine atom on the aromatic ring. This results in very similar physicochemical properties, such as polarity, boiling point, and solubility, making their separation by standard chromatographic techniques challenging.

Q2: What is the most effective chromatographic technique for separating these isomers?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have proven effective for separating halogenated isomers.[1][2] SFC, in particular, often provides higher resolution and faster separations for closely related compounds.[3][4][] The choice of stationary phase is crucial; columns that offer alternative selectivities, such as those with phenyl or pentafluorophenyl (PFP) phases, can enhance separation by exploiting subtle differences in π-π interactions.[6][7]

Q3: How can I confirm the identity of the separated isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying the 6-bromo and 8-bromo chroman isomers. The substitution pattern on the aromatic ring results in distinct splitting patterns and chemical shifts for the aromatic protons. Specifically, the 6-bromo isomer will show a different aromatic proton signal pattern compared to the 8-bromo isomer. Mass spectrometry (MS) can confirm the molecular weight but typically cannot distinguish between positional isomers.[8]

Q4: Can I use flash column chromatography for this separation?

A4: While flash column chromatography is a valuable purification technique, achieving baseline separation of 6-bromo and 8-bromo chroman isomers can be very difficult due to its lower resolving power compared to HPLC or SFC.[9][10][11] It might be possible with careful optimization of the stationary and mobile phases, but it is generally not the recommended primary method for resolving these closely related isomers.

Q5: What are the key differences in physicochemical properties between the two isomers?

A5: The primary difference lies in the electronic environment of the aromatic ring due to the position of the electron-withdrawing bromine atom. This can lead to slight variations in dipole moment and polarizability, which can be exploited by specific chromatographic stationary phases.

Property6-Bromo Chroman8-Bromo ChromanImpact on Separation
Dipole Moment Likely to differ slightlyLikely to differ slightlyAffects interaction with polar stationary phases.
Steric Hindrance Bromine at the 6-position is less sterically hindered.Bromine at the 8-position is more sterically hindered by the adjacent heterocyclic ring.Can influence interactions with the stationary phase in both HPLC and SFC.
NMR Chemical Shifts (Aromatic Protons) Distinct pattern and chemical shifts.Distinct pattern and chemical shifts.Key for definitive identification of isolated fractions.

Detailed Experimental Protocol: HPLC Separation

This section provides a detailed, step-by-step methodology for the separation of 6-bromo and 8-bromo chroman isomers using HPLC.

Objective: To achieve baseline separation of 6-bromo and 8-bromo chroman isomers.
Materials:
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Phenyl-Hexyl or Pentafluorophenyl (PFP) analytical column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample: A mixture of 6-bromo and 8-bromo chroman isomers dissolved in a suitable solvent (e.g., acetonitrile)

Experimental Workflow Diagram:

HPLC_Workflow prep_sample 1. Prepare Sample (Dissolve isomer mixture) setup_hplc 3. Set Up HPLC System (Install column, prime pumps) prep_sample->setup_hplc prep_mobile_phase 2. Prepare Mobile Phases (A: Water + 0.1% FA, B: ACN + 0.1% FA) prep_mobile_phase->setup_hplc run_method 4. Run Separation Method (Gradient elution) setup_hplc->run_method collect_fractions 5. Collect Fractions (Based on UV chromatogram) run_method->collect_fractions analyze_fractions 6. Analyze Fractions (NMR for identification) collect_fractions->analyze_fractions

Caption: Step-by-step HPLC workflow for isomer separation.

Procedure:
  • Sample Preparation: Prepare a stock solution of the isomer mixture at a concentration of approximately 1 mg/mL in acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare the mobile phases as described in the materials list. Degas the solvents thoroughly before use.

  • HPLC Method:

    • Column: Phenyl-Hexyl or PFP, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 280 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %B
      0.0 40
      15.0 70
      15.1 95
      17.0 95
      17.1 40

      | 20.0 | 40 |

  • Fraction Collection: Collect the eluting peaks corresponding to the two isomers in separate vials.

  • Analysis: Evaporate the solvent from the collected fractions and confirm the identity of each isomer using ¹H NMR spectroscopy.

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. [Link]

  • Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. ResearchGate. [Link]

  • Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. PubMed. [Link]

  • separation of positional isomers. Chromatography Forum. [Link]

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. ResearchGate. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. [Link]

  • (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • HPLC Column for Structual Isomers. Nacalai Tesque. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. Universitas Pendidikan Indonesia. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,2-Dimethylchroman Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: High-Fidelity Cross-Coupling on the 2,2-Dimethylchroman Scaffold Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Gem-Dimethyl" Wall

You are likely here because your standard Suzuki or Buchwald conditions failed. The 2,2-dimethylchroman scaffold presents a deceptive challenge. While the aromatic ring (C5-C8) appears accessible, the gem-dimethyl group at C2 locks the heterocyclic ring into a rigid half-chair conformation.

This creates two distinct steric penalties:

  • The Neopentyl Block (C3/C4): Functionalization here fights a neopentyl-like environment.

    
    -hydride elimination is rapid, and oxidative addition is slow.
    
  • The Peri-Effect (C8): Coupling at C8 (ortho to the ether oxygen) is not just an ortho-substitution problem; it is compounded by the rigid ring pucker which forces the oxygen lone pairs and the C8-substituent into fixed, often unfavorable, geometries relative to the incoming catalyst.

This guide moves beyond "add more catalyst" and focuses on ligand field engineering to accommodate this specific bulk.

Module A: The Catalyst Toolkit (Ligand Selection)

The failure mode in these couplings is typically reductive elimination . The bulky chroman prevents the two coupling partners from aligning on the Palladium center. You need ligands with a high Percent Buried Volume (


) to force this step, yet flexible enough to allow Oxidative Addition.
Decision Matrix: Selecting Your Weapon

LigandSelection Start Select Coupling Type CN C-N Bond (Buchwald) Start->CN CC C-C Bond (Suzuki/Negishi) Start->CC PrimaryAmine Primary Amine CN->PrimaryAmine SecondaryAmine Secondary Amine CN->SecondaryAmine BoronicAcid Boronic Acid (Suzuki) CC->BoronicAcid Zinc Organozinc (Negishi) CC->Zinc BrettPhos BrettPhos Pd G4 (Prevents bis-arylation) PrimaryAmine->BrettPhos RuPhos RuPhos Pd G4 (Universal Standard) SecondaryAmine->RuPhos SPhos SPhos Pd G3 (For C6/C7 positions) BoronicAcid->SPhos Standard Sterics PEPPSI PEPPSI-IPent (For C8 / Extreme Sterics) BoronicAcid->PEPPSI Ortho/Peri Hindrance Zinc->PEPPSI

Figure 1: Decision tree for ligand selection based on coupling partner and steric demand.

The "Golden" Catalysts for Chromans
Catalyst SystemKey FeatureBest Use Case on Chroman
PEPPSI-IPent Flexible Bulk: The "IPent" (isopentyl) wingtips wrap around the metal, stabilizing the Pd(0) species while allowing bulky substrates to enter.C8-Arylation (Suzuki/Negishi). The hardest coupling on the ring.
RuPhos Pd G4 Electronic Richness: High electron density facilitates oxidative addition into electron-rich chroman halides.C-N Coupling (Secondary Amines). Essential for coupling morpholines/piperazines to the chroman.
XPhos Pd G4 Transmetalation Booster: Accelerates the slow transmetalation step common with hindered boronic acids.C6/C7-Suzuki Coupling. General purpose workhorse.

Module B: Troubleshooting C-N Couplings (FAQs)

Q: I am trying to couple a morpholine to 8-bromo-2,2-dimethylchroman using Pd(OAc)2/BINAP, but I only get starting material. Why?

A: BINAP is too small and lacks the electron richness required for this specific deactivation.

  • The Problem: The oxygen at position 1 donates electron density into the ring, making the C8-Br bond electron-rich and difficult to break (slow Oxidative Addition).

  • The Sterics: The C2-gem-dimethyl group forces the ring into a conformation where the C8 position is shielded.

  • The Fix: Switch to RuPhos Pd G4 . The dicyclohexylphosphino group boosts electron density (solving problem 1), and the biaryl backbone provides the bulk needed to prevent catalyst deactivation (solving problem 2).

Q: I see significant hydrodebromination (H-substituted product) instead of the amine product.

A: This indicates the


-hydride elimination pathway is outcompeting reductive elimination.
  • Cause: The amine is coordinating, but the steric bulk of the chroman prevents the final "squeeze" (reductive elimination). The complex waits, and eventually, the amine undergoes

    
     elimination.
    
  • Solution:

    • Switch Base: Move from NaOtBu to LHMDS or Cs2CO3 . Strong alkoxide bases can sometimes promote elimination pathways.

    • Temperature: Lower the temperature to 60°C and double the reaction time. Reductive elimination has a lower activation energy than

      
      -elimination; lower heat favors the thermodynamic product.
      

Module C: C-C Bond Formation & Boronic Acid Stability

Q: My Suzuki coupling at C4 fails. The boronic acid is consumed, but I get protodeboronation.

A: Coupling at C4 (benzylic, adjacent to gem-dimethyl) is a "Neopentyl" coupling. It is notoriously difficult.

  • Mechanism of Failure: The oxidative addition complex is formed, but Transmetalation is sterically blocked by the gem-dimethyls. The boronic acid sits in solution and hydrolyzes (protodeboronation) before it can transfer to the Pd.

  • Protocol Adjustment:

    • Go Anhydrous: Water is the enemy here. Use Anhydrous K3PO4 suspended in Dioxane/Toluene (1:1). Do not use aqueous carbonate bases.

    • Use Boronic Esters: Switch from Boronic Acid to a Pinacol Ester (BPin) . They are more stable and release the active species more slowly, matching the slow transmetalation rate.

    • Catalyst: Use PEPPSI-IPent (2-5 mol%). The NHC ligand is far better at forcing transmetalation in neopentyl systems than phosphines.

Module D: The "Golden Standard" Protocol

Protocol: C8-Amination of 2,2-Dimethylchroman Target: Coupling a secondary amine to 8-bromo-2,2-dimethylchroman.

Reagents:

  • Substrate: 8-bromo-2,2-dimethylchroman (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (2 mol%)

  • Base: NaOtBu (1.5 equiv) [Use Cs2CO3 if ester/nitrile present]

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Workflow:

  • Charge Solids: In a glovebox or under active Argon flow, add the chroman bromide, NaOtBu, and RuPhos Pd G4 to a vial equipped with a magnetic stir bar.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Amine Addition: Add the liquid amine via syringe.

  • Activation: Place in a pre-heated block at 85°C .

    • Note: Do not overshoot to 110°C immediately. The RuPhos precatalyst activates efficiently at 60-80°C.

  • Monitoring: Check LCMS at 2 hours.

    • If stalled: Add 1 mol% more catalyst.

    • If black precipitate forms: Your catalyst has crashed out (Pd black). This implies the ligand dissociated. Rerun with BrettPhos or lower temperature.

Mechanistic Visualization: Where the Clash Happens

Mechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast Coord Amine/Boron Coordination OxAdd->Coord Base/Transmetalation TS_RedElim Reductive Elimination TRANSITION STATE Coord->TS_RedElim STERIC CLASH HERE (Gem-Dimethyl Interference) BetaElim Dehalogenated Side Product Coord->BetaElim Failure Mode: Beta-Hydride Elim TS_RedElim->Pd0 Regeneration Product Coupled Chroman TS_RedElim->Product Requires Bulky Ligand (RuPhos/PEPPSI)

Figure 2: The catalytic cycle highlighting the critical failure point (Reductive Elimination) caused by the chroman steric bulk.

References

  • PEPPSI Catalyst Development: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[1] Chemistry – A European Journal, 2006.

  • Buchwald-Hartwig Ligand Design: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Anhydrous Suzuki Conditions: Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction." Journal of the American Chemical Society, 2007.

  • Conformational Analysis of Gem-Dimethyl Groups: Eliel, E. L., et al. "Conformational Analysis. The Gem-Dimethyl Effect." Journal of the American Chemical Society, 1954.

Sources

Technical Support Center: Chroman Cyclization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Chroman Cyclization Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary: The Temperature "Master Switch"

Welcome to the Chroman Synthesis Support Center. You are likely here because your cyclization yield is stalling, or you are observing a regioselectivity drift (e.g., endo vs. exo cyclization).

In chroman (dihydro-1-benzopyran) synthesis, temperature is not merely an energy source; it is the selector switch between kinetic and thermodynamic pathways. Whether you are utilizing acid-mediated Friedel-Crafts alkylation or transition-metal-catalyzed (Pd/Cu) intramolecular etherification, deviations of ±10°C can flip your product distribution from the desired 6-membered chroman to the 5-membered dihydrobenzofuran or oligomeric "tar."

This guide provides the protocols to diagnose and correct these thermal failures.

Theoretical Grounding: Kinetic vs. Thermodynamic Control[1][2][3][4][5][6]

Before optimizing, you must identify which regime your reaction requires.[1]

  • Kinetic Control (Low T): Favors the product formed through the lowest energy transition state. In intramolecular cyclizations involving phenols and allylic equivalents, this often favors 5-exo-trig closure (dihydrobenzofuran) due to favorable orbital overlap, despite the 6-membered ring being less strained.

  • Thermodynamic Control (High T): Favors the most stable product.[2] The 6-endo-trig (chroman) product is often thermodynamically superior due to reduced ring strain and electronic stabilization, but it requires higher thermal energy to access the reversible equilibrium that allows the kinetic product to rearrange.

Visualization: The Selectivity Landscape

The following diagram illustrates the energy divergence that dictates your temperature strategy.

ChromanEnergyLandscape cluster_legend Optimization Logic Start Phenol Precursor TS_Kinetic TS1: Kinetic (Low Ea, Fast) Start->TS_Kinetic Low T (<0°C) TS_Thermo TS2: Thermodynamic (High Ea, Slow) Start->TS_Thermo High T (>60°C) Prod_5 5-exo Product (Dihydrobenzofuran) TS_Kinetic->Prod_5 Prod_6 6-endo Product (Chroman) TS_Thermo->Prod_6 Prod_5->Start Reversibility (High T Only) Note To get Chroman (Green): 1. Overcome TS2 barrier directly. 2. Or allow Prod_5 to revert via High T.

Figure 1: Reaction coordinate visualization showing the competitive pathways. Low temperatures trap the kinetic 5-exo product; high temperatures allow equilibration to the thermodynamic 6-endo chroman.

Troubleshooting Guides

Scenario A: Acid-Mediated Cyclization (Friedel-Crafts/Condensation)

Common Failure: Reaction turns into a viscous resin/tar (Polymerization). Mechanism: High temperatures accelerate electrophilic attack on the electron-rich phenol ring at multiple positions (polyalkylation) or promote condensation between product molecules.

SymptomRoot CauseCorrective Action
Low Conversion Activation energy not met; Carbocation not forming.Step-Up Protocol: Start at 0°C. Increase T by 5°C every 30 mins. Stop when conversion >5% per hour.
Polymer/Tar T is too high; Rate of polymerization > Rate of cyclization.Dilution & Cooling: Reduce concentration to 0.05 M. Drop T to -10°C. Add Lewis Acid slowly.
Wrong Isomer Kinetic trapping of ortho vs para or ring size.Thermal Soak: If 5-membered ring forms, heat to reflux (solvent dependent) to force thermodynamic rearrangement [1].
Scenario B: Metal-Catalyzed Cyclization (Pd/Cu)

Common Failure: Catalyst death (Pd black precipitation) before completion. Mechanism: High temperatures promote


-hydride elimination or ligand dissociation, destabilizing the active catalyst species.
SymptomRoot CauseCorrective Action
Stalled Reaction Catalyst deactivation (Pd black formation).Lower T + Ligand Boost: Drop T by 20°C. Increase ligand:metal ratio (e.g., 4:1 PPh3:Pd).
Regio-scrambling Competitive

-hydride elimination.
T-Optimization:

-elimination is often more T-sensitive than reductive elimination. Lower T to favor cyclization [2].
No Reaction Oxidative addition barrier too high.Ligand Switch: Instead of raising T (which kills catalyst), switch to electron-rich bulky ligands (e.g., Buchwald biaryls) to lower Ea.

Experimental Protocol: The "Thermal Gradient Screen"

Do not guess the temperature. Use this standardized screening workflow to define the "Safe Operating Window" (SOW) for your specific substrate.

Objective: Determine the temperature (


) that maximizes Yield (

) while minimizing Impurity Index (

).

Reagents Required:

  • Substrate (1.0 equiv)

  • Catalyst/Reagent[3][1][4][5][6][7][8][9][10]

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene) for NMR/HPLC quantification.

Workflow:

  • Preparation: Prepare a stock solution of the reaction mixture at room temperature (or 0°C if sensitive).

  • Aliquot Distribution: Split into 5 sealed vials.

  • The Gradient: Place vials in heating blocks at the following intervals:

    • Vial A:

      
       (e.g., 25°C)
      
    • Vial B:

      
      
      
    • Vial C:

      
      
      
    • Vial D:

      
      
      
    • Vial E:

      
      
      
  • Sampling: Sample at

    
     and 
    
    
    
    . Quench immediately into cold solvent.
  • Analysis: Plot Yield vs. Temperature.

Decision Tree for Optimization

Use the data from the Thermal Gradient Screen to navigate this logic flow.

OptimizationLogic Start Analyze Thermal Gradient Data CheckYield Is Yield > 80% in any vial? Start->CheckYield CheckImpurity Is Impurity Profile Clean? CheckYield->CheckImpurity Yes LowYield Issue: Low Reactivity CheckYield->LowYield No (All < 80%) Success OPTIMAL TEMP FOUND Proceed to Scale-up CheckImpurity->Success Yes HighImpurity Issue: Decomposition/Side Rxn CheckImpurity->HighImpurity No Action1 Increase T OR Switch to High-Turnover Catalyst LowYield->Action1 Action Action2 Decrease T Add Radical Scavenger (if Pd) Dilute Concentration HighImpurity->Action2 Action

Figure 2: Decision logic for interpreting thermal screening results.

Frequently Asked Questions (FAQ)

Q: I am doing a Friedel-Crafts cyclization, but I keep getting the open-chain alkylated phenol instead of the chroman. Why? A: You are stuck in a local thermodynamic minimum or kinetic trap. The initial alkylation is fast (kinetic), but the second step (cyclization) requires overcoming the loss of aromaticity in the transition state.

  • Solution: Increase the temperature after the initial alkylation is complete. A "ramp" strategy is best: 0°C for 2 hours (alkylation), then 60°C for 4 hours (cyclization) [3].

Q: My Pd-catalyzed reaction works at 100°C but yields decrease at 120°C. Shouldn't higher T be faster? A: Faster, yes, but not necessarily for the productive pathway. At 120°C, you likely triggered catalyst decomposition (Pd aggregation) or competitive


-hydride elimination. In metal catalysis, the "ceiling temperature" is defined by the stability of your ligand-metal complex, not just the substrate [4].

Q: Can I use microwave heating for chroman synthesis? A: Yes, microwave heating is excellent for chroman synthesis because it provides rapid, uniform heating that can punch through the high activation barrier of the ring-closure step without the long "thermal soak" times that lead to polymerization. However, ensure your solvent (e.g., dichloroethane, toluene) absorbs microwaves or add a doping agent [5].

References

  • Kinetics and Thermodynamics in Cyclization: Title: Kinetics, Thermodynamics and the Problem of Selectivity.[11][12] Source: ResearchGate / Beilstein J. Org. Chem. Link: (General reference for kinetic/thermodynamic principles in cyclization).

  • Palladium Catalyzed Mechanisms: Title: Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization. Source: ACS Publications (Journal of Organic Chemistry). Link:

  • Friedel-Crafts Optimization: Title: Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans.[10] Source: Beilstein Journal of Organic Chemistry. Link:

  • Temperature Effects on Metal Insertion: Title: Palladium-Catalyzed Cyclization of Propargylic Compounds.[13] Source: Chemical Reviews (ACS). Link:

  • Microwave Assisted Synthesis: Title: Synthesis and Evaluation of Substituted Chroman-4-one Derivatives. Source: PMC / NIH. Link:

Sources

solving solubility issues of 6-Bromo-2,2-dimethylchroman in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Bioassay Troubleshooting Guide

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing inconsistent data (high variance in IC50/EC50), visible precipitation, or loss of compound potency when using 6-Bromo-2,2-dimethylchroman in biological assays.

This compound presents a classic medicinal chemistry challenge: it is a lipophilic "brick dust" molecule. The 6-bromo substituent increases molecular weight and lipophilicity (halogen bonding), while the 2,2-dimethyl group adds steric bulk and hydrophobicity near the oxygen heteroatom.[1] While these features often improve potency against hydrophobic binding pockets (e.g., ion channels, nuclear receptors), they make the transition from organic stock to aqueous assay buffer highly precarious.

This guide provides a self-validating workflow to ensure your compound remains in solution, delivering accurate, reproducible biological data.

Part 1: Stock Solution Preparation (The Foundation)

Q: Why won't my compound dissolve in water or PBS directly? A: 6-Bromo-2,2-dimethylchroman is highly lipophilic (Predicted LogP > 3.5).[1] It lacks ionizable groups (like amines or carboxylic acids) that would allow pH adjustment to improve solubility. Attempting to dissolve the powder directly in aqueous buffer will result in a suspension, not a solution, leading to false negatives.

Q: What is the recommended solvent for stock preparation? A: We recommend Anhydrous DMSO (Dimethyl Sulfoxide) .[1]

  • Grade: PCR Grade or Cell Culture Grade (≥99.9% purity).

  • Concentration: Prepare a 10 mM or 20 mM master stock. Avoid 100 mM stocks unless necessary, as they are more prone to "crashing out" upon initial dilution.

  • Storage: Aliquot immediately into amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

Q: The compound dissolves in DMSO but precipitates when I freeze it. Is it ruined? A: No. DMSO has a high freezing point (18.5°C). The solid you see is likely frozen DMSO, not precipitated compound.

  • Fix: Thaw completely at room temperature (or 37°C water bath for 5 mins) and vortex vigorously before use. Ensure the solution is visually clear before pipetting.

Part 2: The Aqueous Transition (Preventing "Crash-Out")

Q: I see a white cloud when I add my DMSO stock to the cell culture media. What is happening? A: You are experiencing "Solvent Shock."[1] When a hydrophobic compound in 100% DMSO hits a 100% aqueous buffer, the local solubility limit is instantly exceeded before the DMSO can disperse. This causes the compound to nucleate and precipitate.

Q: How do I prevent this? A: Use the Intermediate Dilution Method . Never pipette 100% DMSO stock directly into the final assay well if you are working near the solubility limit.

Protocol: The "Step-Down" Dilution Strategy

Target: Final Assay Concentration of 10 µM (0.1% DMSO).

  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Stock (100x): Dilute Master Stock 1:10 in 100% DMSO (not water) to get 1 mM.

  • Working Solution (10x): Dilute the 1 mM stock 1:10 into Assay Media (pre-warmed).

    • Critical Step: Add the DMSO stock slowly to the vortexing media.

    • Result: 100 µM compound in 10% DMSO.

  • Final Assay Well (1x): Add 10 µL of Working Solution to 90 µL of cell suspension.

    • Result: 10 µM compound in 1% DMSO.

Visualization of the Workflow:

SolubilityWorkflow cluster_check Quality Control Checkpoints Stock Master Stock (10mM in 100% DMSO) Inter Intermediate Dilution (1mM in 100% DMSO) Stock->Inter 1:10 Dilution (Solvent: DMSO) Working Working Solution (10x) (100µM in Media + 10% DMSO) Inter->Working 1:10 Dilution (Solvent: Media) *CRITICAL STEP* Final Final Assay Well (10µM in Media + 1% DMSO) Working->Final 1:10 Addition to Cells Check1 Visual Check: Clear? Working->Check1 Check2 Nephelometry: No Precipitate? Final->Check2

Caption: Step-down dilution strategy to mitigate kinetic precipitation (Solvent Shock).

Part 3: Advanced Formulation (When DMSO is not enough)

Q: Even with step-down dilution, I see precipitation or lose activity. What now? A: If the compound is too lipophilic for simple aqueous dilution, you must use a carrier system to shield the hydrophobic core from the water.

Option A: Serum Albumin (BSA/HSA)

Serum proteins naturally transport lipophilic molecules in the body.

  • Protocol: Ensure your assay buffer contains at least 0.1% BSA (Bovine Serum Albumin) before you add the compound.[1]

  • Note: This may shift your IC50 values (right-shift) due to protein binding, but the data will be reproducible.[1]

Option B: Cyclodextrins (The "Molecular Donut")

If protein binding is a concern (e.g., in a biochemical enzyme assay), use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Protocol: Prepare your assay buffer with 5-10% HP-β-CD .

  • Mechanism: The hydrophobic chroman core sits inside the cyclodextrin ring, while the hydrophilic exterior keeps it dissolved in water.

Option C: Non-Ionic Surfactants[1]
  • Protocol: Add 0.01% Tween-20 or Triton X-100 to the assay buffer.[1]

  • Warning: Ensure your cells or enzyme are tolerant to surfactants.

Part 4: Troubleshooting Matrix & Diagnostics

Q: My IC50 curve is flat or noisy. Is it solubility? A: Use the table below to diagnose the root cause.

SymptomProbable CauseVerification TestCorrective Action
Precipitate Visible Concentration > Solubility LimitMicroscopy / Visual InspectionReduce max concentration; add 0.1% BSA.
Low Potency (Right Shift) Compound sticking to plastic"Transfer Test" (See below)Use Low-Binding plates; add 0.01% Tween-20.[1]
High Variance (Noisy Data) Micro-aggregates formingNephelometry (Light Scattering)Filter working solution (0.2 µm) before adding to cells.[1]
Steep Hill Slope (> 2.0) Non-specific aggregationAdd 0.01% Triton X-100If Hill slope normalizes to ~1.0, the original activity was an artifact.
The "Transfer Test" (Validating Plastic Binding)

Lipophilic chromans love polystyrene. They may bind to the tube walls before reaching the cells.

  • Prepare your working solution in a standard plastic tube.

  • Wait 15 minutes.

  • Transfer the liquid to a fresh tube.

  • Measure concentration (HPLC/UV) or activity.[1]

  • Result: If you lose >20% signal, use Glass-coated plates or Low-Binding Polypropylene .[1]

Part 5: Decision Tree for Assay Optimization

Follow this logic flow to select the correct solvent system for your specific experiment.

DecisionTree Start Start: 6-Bromo-2,2-dimethylchroman Bioassay Setup CellBased Is the assay Cell-Based? Start->CellBased ProteinFree Is the assay Protein-Free? (e.g., Biochemical/Enzymatic) Start->ProteinFree Serum Does media contain Serum (FBS)? CellBased->Serum Detergent Can the enzyme tolerate 0.01% Triton/Tween? ProteinFree->Detergent SerumYes Use Standard Protocol: Max 0.5% DMSO Serum acts as carrier Serum->SerumYes Yes SerumNo Risk of Precipitation! Serum->SerumNo No AddBSA Add 0.1% BSA or Cyclodextrin to buffer SerumNo->AddBSA DetYes Add 0.01% Tween-20 to prevent aggregation Detergent->DetYes Yes DetNo Use HP-beta-Cyclodextrin as carrier Detergent->DetNo No

Caption: Logic flow for selecting the appropriate carrier/additive based on assay type.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.[1] Bethesda (MD): National Library of Medicine (US). Available from: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 287181, 6-Bromo-2H-chromen-2-one (Structural Analog).[1] PubChem.[1][2][3][4] Available from: [Link][1]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: Chapter 4 - Solubility.[1] ScienceDirect.[1] (Referencing general principles of lipophilic compound handling).

  • Assay Guidance Manual. Solubility and Permeability. Bethesda (MD): National Library of Medicine (US). Available from: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 6-Bromo-2,2-dimethylchroman before handling.

Sources

Validation & Comparative

Comparative Guide: 6-Bromo-2,2-dimethylchroman vs. 6-Chloro-2,2-dimethylchroman

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Decision Matrix

In the rational design of benzopyran-based therapeutics, the choice between 6-bromo-2,2-dimethylchroman (6-Br-DMC) and 6-chloro-2,2-dimethylchroman (6-Cl-DMC) is rarely arbitrary. While structurally similar, these two scaffolds offer distinct utility profiles governed by the polarizability and leaving-group ability of the halogen substituent.

  • 6-Bromo-2,2-dimethylchroman: The "Gateway Scaffold." Its primary utility lies in its high reactivity in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Biologically, it is preferred when targeting hydrophobic pockets where halogen bonding (σ-hole interaction) is critical for potency.

  • 6-Chloro-2,2-dimethylchroman: The "Stable Pharmacophore." It is often the choice for final drug candidates requiring metabolic stability. The C-Cl bond is stronger (approx. 339 kJ/mol vs. 280 kJ/mol for C-Br), resisting oxidative metabolism, though it lacks the synthetic versatility of the bromo-analog.

Quick Comparison Table
Feature6-Bromo-2,2-dimethylchroman6-Chloro-2,2-dimethylchroman
CAS Registry 13786-93-119962-10-8
C-X Bond Energy ~280 kJ/mol (Weaker)~339 kJ/mol (Stronger)
Lipophilicity (ClogP) ~4.2 (Higher)~3.9 (Lower)
Synthetic Role Intermediate: Excellent for Pd-coupling.End-Product: Metabolic blocker.
Key Bio-Interaction Halogen Bonding: Strong σ-hole donor.Steric/Electronic: Lipophilic space filler.
Primary Application Library generation, SIRT2 inhibitors.K_ATP channel openers (early SAR).

Physicochemical & Structural Analysis

The divergence in "activity"—both chemical and biological—stems from the electronic nature of the C-6 substituent.

The Halogen Bond Advantage (The "Sigma Hole")

Recent crystallographic studies in chromone derivatives suggest that the 6-bromo analog is capable of forming defined halogen bonds with carbonyl oxygens in protein active sites.

  • Mechanism: The bromine atom exhibits a positive electrostatic potential cap (σ-hole) opposite the C-Br bond.

  • Impact: This allows 6-Br-DMC derivatives to anchor more effectively in deep hydrophobic pockets (e.g., SIRT2 enzymes) compared to the 6-Cl analog, which is less polarizable and acts primarily through steric occlusion.

Electronic Effects (Hammett Constants)
  • 6-Cl (

    
     = 0.23):  More electronegative, withdrawing electron density from the aromatic ring primarily through induction (
    
    
    
    ).
  • 6-Br (

    
     = 0.23):  Similar Hammett constant but larger van der Waals radius (1.85 Å vs 1.75 Å).
    
  • Consequence: In K_ATP channel openers (like Cromakalim analogs), electron-withdrawing groups at C6 are essential for activity. While both Cl and Br activate the ring less than a Nitro (

    
    ) or Cyano (
    
    
    
    ) group, the 6-Br analog often shows superior potency due to the optimal balance of lipophilicity and size.

Biological Activity: Case Studies

Case Study A: SIRT2 Inhibition (Neuroprotection/Oncology)

In a comparative SAR study of substituted chroman-4-ones targeting Sirtuin 2 (SIRT2), the halogen size at position 6 was a determinant of selectivity.

  • Experimental Data:

    • Compound: 6,8-dibromo-2-pentylchroman-4-one.[1][2]

    • Activity: IC

      
       = 1.5 µM against SIRT2.[1][2]
      
    • Comparison: Replacing the 6-Cl with 6-Br was tolerated and maintained high potency, whereas removing the halogen (unsubstituted) led to a complete loss of activity (>200 µM).[2]

Case Study B: K_ATP Channel Modulation

The 2,2-dimethylchroman core is the precursor to Cromakalim (a benchmark K_ATP opener).

  • SAR Trend: Activity generally follows the order:

    
    .
    
  • Observation: While 6-Cl-DMC derivatives are active, they often require higher concentrations to elicit the same rubidium efflux (a proxy for K+ channel opening) as their 6-Br counterparts. This is attributed to the "Goldilocks" fit of the bromine atom in the sulfonylurea receptor (SUR) binding pocket.

Synthetic Utility & Reactivity Protocols

This section details why 6-Br-DMC is the superior choice for library generation.

Comparative Reactivity Workflow

The following Graphviz diagram illustrates the divergent synthetic pathways. 6-Br-DMC allows access to "Library A" (Biaryls) via Suzuki coupling, while 6-Cl-DMC is restricted to "Library B" (Electrophilic substitution) unless specialized, expensive catalysts are used.

SyntheticDivergence StartBr 6-Bromo-2,2-dimethylchroman PdCat Pd(PPh3)4 / Boronic Acid (Standard Cond.) StartBr->PdCat Fast Oxidative Addition StartCl 6-Chloro-2,2-dimethylchroman StartCl->PdCat Slow/No Oxidative Addition SpecialCat Pd2(dba)3 / Buchwald Ligand (Harsh Cond.) StartCl->SpecialCat Requires Activation ProdA 6-Aryl-Chroman Library (High Yield) PdCat->ProdA ProdB Low Yield / No Reaction PdCat->ProdB ProdC 6-Aryl-Chroman Library (High Cost) SpecialCat->ProdC

Figure 1: Synthetic divergence showing the superior utility of the 6-Bromo analog in standard palladium-catalyzed cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2,2-dimethylchroman

Objective: Functionalization of C6 to create a bioactive library. Note: This reaction fails or proceeds poorly with the 6-Chloro analog under these standard conditions.

  • Reagents:

    • 6-Bromo-2,2-dimethylchroman (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • 
       (2.0 eq)
      
    • 
       (5 mol%)
      
    • Solvent: 1,4-Dioxane/Water (4:1)[3]

  • Procedure:

    • Degassing: Charge a flask with the halide, boronic acid, and base. Add solvents and sparge with Argon for 15 mins (Critical:

      
       kills the catalyst).
      
    • Catalyst Addition: Add

      
       quickly under Argon flow.
      
    • Heating: Heat to 90°C for 8–12 hours. Monitor by TLC (Hexane/EtOAc).[3]

    • Workup: Cool, dilute with water, extract with EtOAc.[3] Dry over

      
      .[1]
      
    • Purification: Silica gel chromatography.

  • Validation:

    • 6-Br Substrate: Yields typically >85%.

    • 6-Cl Substrate: Yields typically <10% (mostly recovered starting material).

Experimental Validation: Biological Assay

To verify the activity of the synthesized derivatives, a Rubidium (


) Efflux Assay  is the gold standard for K_ATP channel activity.
Protocol Overview
  • Cell Line: A7r5 smooth muscle cells or HEK293 transfected with Kir6.2/SUR2B.

  • Loading: Incubate cells with

    
     (1 µCi/mL) for 2 hours at 37°C.
    
  • Wash: Remove extracellular isotope with physiological saline.

  • Challenge: Add test compound (6-Br or 6-Cl derivative) at varying concentrations (0.1 µM – 100 µM).

  • Measurement: Collect supernatant after 10 minutes. Measure radioactivity via liquid scintillation counting.

  • Calculation: % Efflux = (CPM in supernatant / Total CPM) × 100.

    • Expectation: 6-Br derivatives often show a lower

      
       (higher potency) than 6-Cl analogs due to better hydrophobic fit.
      

Mechanism of Action Diagram

MOA Ligand 6-Halo-2,2-dimethylchroman InteractionBr Interaction: Halogen Bond (σ-hole) (Specific to 6-Br) Ligand->InteractionBr If X = Br InteractionCl Interaction: Steric/Van der Waals (Specific to 6-Cl) Ligand->InteractionCl If X = Cl Target SIRT2 or SUR (K_ATP) Pocket Outcome Biological Response (Enzyme Inhibition / Channel Opening) Target->Outcome InteractionBr->Target High Affinity Binding InteractionCl->Target Moderate Affinity Binding

Figure 2: Mechanistic differentiation showing how the 6-Bromo substituent leverages halogen bonding for enhanced affinity compared to the steric-only interaction of the 6-Chloro analog.[4]

References

  • BenchChem. (2025).[3][4][5][6] Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studies.

  • Rymski, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[1] Journal of Medicinal Chemistry.

  • Kelley, W. P., et al. (2003).[7] Characterization of a novel gastropod toxin (6-bromo-2-mercaptotryptamine) that inhibits shaker K channel activity.[7] Journal of Biological Chemistry.

  • Togame, H., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules.[1][2][3][4][5][6][7][8][9][10]

  • Ashwood, V. A., et al. (1986). Synthesis and antihypertensive activity of 4-(cyclic amido)-2H-1-benzopyrans. Journal of Medicinal Chemistry. (Foundational SAR for Chroman K_ATP openers).

Sources

The Pivotal Role of C6 Substitution in Chroman Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The chroman scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules of therapeutic interest.[1] Its inherent structural features provide a versatile template for drug design, with modifications at various positions leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] Among the possible points of diversification, the C6 position of the chroman ring has emerged as a critical determinant of pharmacological activity. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-substituted chromans, with a particular focus on their role as enzyme inhibitors. We will delve into the nuanced effects of different substituents at this position, supported by comparative experimental data, and provide detailed protocols for their synthesis and evaluation.

The Influence of 6-Position Substituents on SIRT2 Inhibition

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, is implicated in various cellular processes and has emerged as a promising therapeutic target for neurodegenerative diseases and cancer.[4] A study by Friden-Saxin et al. (2012) provides a clear and quantitative comparison of how substituents at the 6- and 8-positions of the chroman-4-one scaffold impact SIRT2 inhibitory activity.[4]

Comparative Analysis of SIRT2 Inhibition by 6-Substituted Chroman-4-ones

The following table summarizes the in vitro inhibitory activity of a series of 2-pentylchroman-4-one derivatives against human SIRT2. The data clearly illustrates the significant influence of the electronic and steric properties of the substituents at the 6- and 8-positions.

Compound IDR1 (6-position)R2 (8-position)SIRT2 Inhibition (%) at 200 µMIC50 (µM)
1a ClBr88 ± 12.5 (2.1-3.0)
1c BrBr90 ± 11.5 (1.3-1.7)
1f ClH63 ± 2-
1g NO2H64 ± 3-
1h OMeH20 ± 2-
1i HH35 ± 3-

Data extracted from Friden-Saxin et al., J. Med. Chem. 2012, 55, 15, 7104–7113.[4]

Key SAR Insights for SIRT2 Inhibition:
  • Electron-Withdrawing Groups are Favorable: The data strongly suggests that electron-withdrawing groups at the 6- and 8-positions enhance SIRT2 inhibitory activity. For instance, the unsubstituted analog 1i shows weak inhibition (35%), while the introduction of a chloro (1f ) or a nitro group (1g ) at the 6-position significantly increases the inhibitory potency (63% and 64%, respectively).[4]

  • Halogen Substitution is Beneficial: The presence of halogens at both the 6- and 8-positions leads to the most potent inhibitors. The 6-chloro-8-bromo derivative 1a and the 6,8-dibromo analog 1c exhibit the highest inhibitory activity, with IC50 values in the low micromolar range.[4]

  • Electron-Donating Groups are Detrimental: In stark contrast, the presence of an electron-donating methoxy group at the 6-position in compound 1h leads to a significant drop in activity (20% inhibition).[4] This highlights the critical role of the electronic nature of the substituent at this position.

  • The 6-Position is Crucial: A comparison between compounds with a single substituent reveals the importance of the 6-position. Compound 1f (6-chloro) is a more potent inhibitor than the unsubstituted analog 1i , emphasizing the positive contribution of a substituent at this position.[5]

The following diagram illustrates the key structure-activity relationships for SIRT2 inhibition by 6,8-disubstituted-2-pentylchroman-4-ones.

SAR_SIRT2 cluster_scaffold Chroman-4-one Scaffold cluster_substituents Substituents at C6 and C8 cluster_activity SIRT2 Inhibitory Activity Scaffold 2-pentylchroman-4-one EWG Electron-Withdrawing Groups (e.g., Cl, Br, NO2) Scaffold->EWG Favorable EDG Electron-Donating Groups (e.g., OMe) Scaffold->EDG Unfavorable Halogens Halogens (e.g., Cl, Br) Scaffold->Halogens Highly Favorable Unsubstituted Unsubstituted (H) Scaffold->Unsubstituted Baseline Activity Moderate_Activity Moderate Activity EWG->Moderate_Activity Low_Activity Low Activity EDG->Low_Activity High_Activity High Activity (Low µM IC50) Halogens->High_Activity Unsubstituted->Low_Activity

Caption: SAR of 6,8-disubstituted chroman-4-ones as SIRT2 inhibitors.

Broader Biological Activities of 6-Substituted Chromans

The significance of the 6-position extends beyond SIRT2 inhibition, influencing a range of other biological activities.

  • Anticancer Activity: The chroman scaffold is a well-established pharmacophore in the development of anticancer agents.[6] Strategic substitution at the C6 position can modulate the cytotoxic effects against various cancer cell lines.[1] For instance, the presence of a chlorine atom at the C6 position of the quinoline ring, a related heterocyclic system, is often associated with enhanced biological potency in anticancer compounds.[7]

  • Anti-inflammatory Activity: Certain 6-substituted chromans have shown promise as anti-inflammatory agents. A study on chromone derivatives, which share the core bicyclic structure, indicated that electron-donating groups at the 6- and 7-positions can enhance anti-inflammatory activity.[2] This presents an interesting contrast to the SAR observed for SIRT2 inhibition, suggesting that the optimal substitution pattern is target-dependent.

  • Neuroprotective Effects: The chroman core is also a key feature in molecules with neuroprotective properties.[8] The antioxidant and signaling pathway modulatory effects of chroman derivatives contribute to their potential in treating neurodegenerative diseases. While specific SAR studies focusing solely on the 6-position in neuroprotection are less common, the overall substitution pattern on the aromatic ring is known to be crucial.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed experimental protocols for the synthesis of 6-substituted chroman-4-ones and the in vitro evaluation of their SIRT2 inhibitory activity.

Synthesis of 6-Substituted-2-pentylchroman-4-ones

This protocol is adapted from the work of Friden-Saxin et al. (2012) and describes a microwave-assisted one-step procedure.[4]

General Procedure:

  • To a microwave vial, add the appropriate 2'-hydroxyacetophenone (1.0 eq.), hexanal (1.1 eq.), and diisopropylamine (DIPA) (1.1 eq.) in ethanol.

  • Seal the vial and heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-alkyl-chroman-4-one.

Example Synthesis of 6-Nitro-2-pentylchroman-4-one (1g):

  • Starting materials: 2'-hydroxy-5'-nitroacetophenone, hexanal, and DIPA.

  • The crude product is purified by flash column chromatography (5% EtOAc in hexane) to yield 1g as a slightly yellow solid.[5]

In Vitro SIRT2 Inhibition Assay

The following protocol describes a fluorescence-based assay to determine the inhibitory activity of the synthesized compounds against SIRT2.[4][9]

Materials:

  • Human recombinant SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • Developer solution

  • Assay buffer

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, NAD+, and the SIRT2 substrate.

  • Add the test compound at various concentrations (typically from a stock solution in DMSO).

  • Initiate the reaction by adding the SIRT2 enzyme to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Stop the enzymatic reaction by adding the developer solution.

  • Incubate the plate at room temperature for a further 15-30 minutes to allow the fluorescent signal to develop.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

  • For potent inhibitors, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for the synthesis and biological evaluation of 6-substituted chromans.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Substituted 2'-hydroxyacetophenone, Aldehyde, Base) Reaction Microwave-Assisted Aldol Condensation & Intramolecular Oxa-Michael Addition Start->Reaction Purification Purification (Flash Chromatography) Reaction->Purification Product 6-Substituted Chroman-4-one Purification->Product Assay_Setup In Vitro Assay Setup (e.g., SIRT2 Inhibition Assay) Product->Assay_Setup Data_Collection Data Collection (e.g., Fluorescence Measurement) Assay_Setup->Data_Collection Analysis Data Analysis (% Inhibition, IC50 Determination) Data_Collection->Analysis SAR Structure-Activity Relationship Analysis Analysis->SAR

Caption: General workflow for synthesis and evaluation.

Conclusion

The structure-activity relationship of 6-substituted chromans is a rich and complex field, with the nature of the substituent at the C6 position playing a pivotal role in dictating the biological activity profile. As demonstrated with SIRT2 inhibitors, electron-withdrawing groups at this position are highly favorable, whereas electron-donating groups are detrimental.[4] This contrasts with observations for other biological targets, such as in anti-inflammatory applications, where electron-donating groups may be preferred.[2] These findings underscore the importance of target-specific optimization of the chroman scaffold. The synthetic accessibility of 6-substituted chromans, coupled with their diverse pharmacological potential, ensures that this "privileged structure" will continue to be a valuable starting point for the development of novel therapeutic agents. Future research should focus on expanding the library of 6-substituted chromans and evaluating them against a wider range of biological targets to further elucidate the nuanced structure-activity relationships and unlock the full therapeutic potential of this remarkable scaffold.

References

  • Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104–7113. [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

  • Seifert, T. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • Seifert, T., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Helsinki.fi. [Link]

  • Organic Syntheses. (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en- 1-yl)chroman-4-one via Kabbe Condensation. [Link]

  • ResearchGate. (n.d.). Synthesis of alkyl substituted chroman‐4‐one derivatives. [Link]

  • Li, Y., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. [Link]

  • Singh, S., et al. (2023). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PMC. [Link]

  • Tomorowicz, Ł., et al. (2020). Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) of Novel 2-[(4-Amino-6- N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl- N-(1 H-benzo[ d]imidazol- - PubMed. PubMed. [Link]

  • Amin, M. L., et al. (2021). The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR). Journal of King Saud University - Science. [Link]

  • Muñoz, P., et al. (2022). Neuroprotection against Aminochrome Neurotoxicity: Glutathione Transferase M2-2 and DT-Diaphorase. MDPI. [Link]

  • ResearchGate. (2025). Quantitative Structure-Activity Relationship (QSAR) modelling of the activity of anti-colorectal cancer agents featuring quantum chemical predictors and interaction terms. [Link]

  • MDPI. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. [Link]

  • ResearchGate. (n.d.). Comparison of IC50 values of the investigated compounds against ascorbic acid. [Link]

  • MDPI. (2015). Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. [Link]

  • PMC. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]

  • MDPI. (2024). Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins. [Link]

  • Frontiers. (2023). Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study. [Link]

  • PMC. (2023). A Multitarget Approach against Neuroinflammation: Alkyl Substituted Coumarins as Inhibitors of Enzymes Involved in Neurodegeneration. [Link]

Sources

Comparative Guide: 6-Bromo vs. 6-Iodo Chroman Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-bromo chroman and 6-iodo chroman , focusing on their utility in medicinal chemistry and organic synthesis. It is designed for researchers who need to select the optimal substrate for cross-coupling or metalation workflows.[1]

Executive Summary: The Strategic Choice

In the optimization of chroman-based scaffolds (common in Vitamin E analogs and selective estrogen receptor modulators), the choice between the 6-bromo and 6-iodo congeners is rarely arbitrary. It represents a trade-off between kinetic reactivity and atom economy/stability .

  • 6-Iodo Chroman: The "High-Performance" substrate. It offers the lowest activation energy for oxidative addition and metal-halogen exchange, enabling reactions at cryogenic temperatures or mild ambient conditions. It is essential when the scaffold contains sensitive functional groups (e.g., epoxides, chiral centers) that cannot withstand the heating required for bromides.

  • 6-Bromo Chroman: The "Workhorse" substrate. Significantly more stable and cost-effective. It is the preferred starting material for scale-up, provided the catalytic system (ligand/metal) is sufficiently active to overcome the higher C-X bond dissociation energy.

Structural & Electronic Properties[1]

The reactivity difference is rooted in the bond dissociation energy (BDE) and the electronic environment of the chroman ring.[1]

Bond Dissociation Energy (BDE)

The C(sp²)–X bond strength dictates the rate of oxidative addition (in Pd-catalysis) and lithium-halogen exchange.

Parameter6-Bromo Chroman6-Iodo ChromanImpact on Reactivity
C–X BDE ~81 kcal/mol (339 kJ/mol)~65 kcal/mol (272 kJ/mol)Iodide bond breaks ~1000x faster in metal exchange.
C–X Bond Length 1.89 Å2.09 ÅLonger C–I bond increases steric accessibility for catalysts.
Polarizability ModerateHighSoft iodine atom stabilizes transition states in Pd(0) insertion.
Electronic Activation (The "Para" Effect)

In the chroman scaffold, the ether oxygen at position 1 is a strong resonance donor.[1]

  • Position 6 is para to the ether oxygen.

  • Consequence: The C6 position is electron-rich.

  • Reactivity Implication: Oxidative addition of Pd(0) into electron-rich aryl halides is electronically disfavored compared to electron-poor rings.

    • 6-Bromo Chroman:[2][3] Often sluggish without electron-rich phosphine ligands (e.g., SPhos, XPhos) or elevated temperatures.

    • 6-Iodo Chroman: The weak C–I bond compensates for the electron-rich ring, maintaining high reactivity even with standard ligands (e.g., PPh₃).

Metal-Halogen Exchange (Lithiation)

Lithiation is the primary method for introducing electrophiles (aldehydes, silanes, boronic esters) at the C6 position.

Kinetic Profiles
  • 6-Iodo Chroman: Undergoes I/Li exchange extremely rapidly, often completing in <5 minutes at -78°C.

  • 6-Bromo Chroman: Slower exchange. Requires strictly anhydrous conditions and often slightly higher temperatures (-78°C to -40°C) or stronger lithiating agents (t-BuLi) to drive conversion to completion.

Protocol: Selective Lithiation

Warning: With 6-iodo chroman, using n-BuLi can lead to alkylation side-products (butylated chroman) because the generated butyl iodide is reactive.

Recommended Workflow (Self-Validating)
  • Substrate: 1.0 equiv 6-Iodo Chroman.

  • Solvent: Anhydrous THF (0.1 M).

  • Reagent:

    • For Iodide:PhLi or t-BuLi (2.0 equiv) at -78°C. (t-BuLi destroys the generated alkyl iodide).

    • For Bromide:n-BuLi (1.1 equiv) at -78°C is standard and safe.

  • Trapping: Add electrophile (e.g., DMF, B(OiPr)₃) at -78°C.

Visualization: Lithiation Decision Tree

LithiationStrategy Start Start: C6-Functionalization Substrate Select Substrate Start->Substrate Iodo 6-Iodo Chroman Substrate->Iodo High Reactivity Needed Bromo 6-Bromo Chroman Substrate->Bromo Scale/Cost Priority Cond_I Condition: -78°C Reagent: t-BuLi (2 equiv) Iodo->Cond_I Risk_I Risk: Alkyl Iodide Scrambling (Avoid n-BuLi) Iodo->Risk_I Cond_Br Condition: -78°C to -40°C Reagent: n-BuLi (1.1 equiv) Bromo->Cond_Br Risk_Br Risk: Incomplete Exchange (Slow Kinetics) Bromo->Risk_Br Product C6-Lithiated Species Cond_I->Product Cond_Br->Product

Caption: Decision logic for metal-halogen exchange based on substrate selection and associated risks.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura & Negishi Coupling

In the context of the electron-rich chroman ring, the oxidative addition step is often rate-determining.

  • 6-Iodo Chroman:

    • Conditions: Room temperature (RT) to 50°C.

    • Catalyst: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

    • Advantage: Does not require specialized phosphine ligands.[1] Ideal for coupling with thermally unstable boronic acids.[1]

    • Data Point: Negishi coupling of chroman-6-iodide with zinc reagents proceeds at RT in 75% yield , whereas the triflate/bromide analogs often require heating or SPhos ligands [1].[4]

  • 6-Bromo Chroman:

    • Conditions: Typically 80°C–100°C.[1]

    • Catalyst: Requires electron-rich, bulky ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate oxidative addition into the electron-rich C–Br bond.

    • Advantage: More robust purification; 6-bromo chroman is less light-sensitive than the iodo analog.

Experimental Comparison Table
Reaction TypeSubstrateCatalyst SystemTempYieldNotes
Negishi 6-IodoPd₂dba₃ / SPhosRT 75%Mild conditions preserve sensitive groups [1].[4]
Suzuki 6-BromoPd(OAc)₂ / PPh₃90°C49-65%Requires heat; yield drops if ligand is not optimized [2].
Heck 6-IodoPd(OAc)₂ / Et₃N50°CHighFast insertion prevents beta-hydride elimination side reactions.
Heck 6-BromoPd(OAc)₂ / Et₃N100°C+Mod.High temp may cause isomerization of the alkene partner.[1]

Experimental Protocols

Protocol A: Room Temperature Negishi Coupling (6-Iodo Specific)

Use this for sensitive substrates.

  • Zinc Reagent Prep: Activate Zn dust with TMSCl/1,2-dibromoethane in THF. Add alkyl iodide to generate R-ZnI.

  • Coupling: To a vial, add 6-iodo chroman (1.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Addition: Add the organozinc solution via syringe.

  • Reaction: Stir at 23°C (Room Temp) for 12–24 h.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1]

    • Observation: Conversion is usually >95% by LCMS.[1]

Protocol B: Standard Suzuki Coupling (6-Bromo Specific)

Use this for robust substrates and scale-up.

  • Mix: Combine 6-bromo chroman (1.0 equiv), Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat to 90°C for 4–16 h.

    • Note: If conversion is sluggish (<50% at 4h), switch catalyst to Pd(OAc)₂/XPhos .

Mechanism Visualization: The Catalytic Cycle

The diagram below highlights the critical energy barrier difference in the oxidative addition step.

PdCycle Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (I) Fast @ RT Pd0->OxAdd_I Low Barrier OxAdd_Br Oxidative Addition (Br) Slow (Requires Heat/Ligand) Pd0->OxAdd_Br High Barrier PdII_I L2Pd(Ar)(I) Intermediate OxAdd_I->PdII_I PdII_Br L2Pd(Ar)(Br) Intermediate OxAdd_Br->PdII_Br Transmetal Transmetallation (Rate similar for both) PdII_I->Transmetal PdII_Br->Transmetal RedElim Reductive Elimination Product Release Transmetal->RedElim RedElim->Pd0 Regeneration

Caption: Comparative catalytic cycle showing the kinetic divergence at the oxidative addition step.

References

  • Facile conversion of chromane-6-triflate to chromane-6-alanines under Palladium conditions. Source: National Institutes of Health (PMC) URL:[Link]

  • One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling. Source: ChemRxiv URL:[1][Link]

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction. Source: ACS Publications (J. Org.[1] Chem.) URL:[Link]

  • Bond Energies and Radical Stability. Source: Chemistry LibreTexts URL:[Link]

Sources

Beyond the Scaffold: A Comparative Technical Guide to 6-Bromo-2,2-dimethylchroman vs. Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-2,2-dimethylchroman vs. Coumarin Derivatives in Bioassays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Selection Dilemma

In medicinal chemistry, the choice between a saturated chroman core (represented here by the versatile intermediate 6-Bromo-2,2-dimethylchroman ) and the oxidized, planar coumarin (2H-chromen-2-one) scaffold is a pivotal decision that dictates pharmacokinetics, target binding geometry, and metabolic fate.

This guide objectively compares these two oxygen heterocycles. While coumarins are established "privileged structures" known for their fluorescence and enzyme inhibition (e.g., MAO, aromatase), the 2,2-dimethylchroman scaffold offers distinct advantages in lipophilicity, metabolic stability (via the gem-dimethyl block), and 3D-binding complexity suitable for ion channel modulation and specific kinase targeting.

Chemical Architecture & Physicochemical Properties

The fundamental difference lies in the oxidation state and planarity. The 6-Bromo-2,2-dimethylchroman serves as a high-value scaffold because the bromine atom at C6 allows for rapid diversification (via Suzuki/Buchwald couplings), while the gem-dimethyl group at C2 prevents oxidative metabolism, a common failure point for simple chromans.

Comparative Physicochemical Profile[1]
Feature6-Bromo-2,2-dimethylchroman (Chroman Scaffold)Coumarin Derivatives (2H-chromen-2-one)
Geometry Non-Planar (Puckered): The saturated C2-C3 bond allows the ring to adopt a half-chair conformation, enabling specific 3D receptor fits.Planar: Fully conjugated system. Ideal for DNA intercalation and fitting into narrow, flat enzymatic pockets.
Electronic Nature Electron-rich aromatic ring; lack of electron-withdrawing carbonyl makes the ether oxygen a stronger H-bond acceptor.Electron-deficient lactone ring; the carbonyl is a key H-bond acceptor.
Fluorescence Negligible: Generally non-fluorescent in the visible range.High: Strong native fluorescence (typically blue, ~450 nm). Widely used as biological probes.
Metabolic Stability High at C2: The 2,2-dimethyl substitution blocks CYP450 oxidation at the C2 position, enhancing half-life (

).
Variable: Susceptible to ring opening (hydrolysis) by esterases and hydroxylation at C3/C7.
Lipophilicity (LogP) Higher: More lipophilic due to saturation and alkyl groups. Crosses BBB more easily.Lower: More polar due to the lactone functionality.
Primary Synthetic Utility Precursor to Precocenes (anti-juvenile hormones) and Cromakalim analogs (K+ channel openers).Precursor to Anticoagulants (Warfarin-like) and Antibiotics (Novobiocin-like).

Bioassay Performance: Head-to-Head Analysis

A. Anticancer Activity (Cytotoxicity)[2][3][4][5][6]
  • Coumarins: Mechanism typically involves DNA intercalation or inhibition of steroid sulfatase/aromatase.

  • Chromans: Mechanism often involves tubulin binding or kinase inhibition. The 6-bromo group is frequently substituted with aryl rings to target the Colchicine binding site on tubulin.

Experimental Data Summary (IC


 Comparison): 
Compound ClassCell LineTarget/MechanismIC

/ Potency
Notes
Chroman Derivative (Spirocyclic-B16)22Rv1 (Prostate)MDM2-p53 interaction96 nM High potency due to spiro-induced 3D fit [1].
Chroman Derivative (Compound 13)MCF-7 (Breast)HIF-1

Inhibition
50 µg/mL Moderate potency; often requires C4-functionalization [2].
Coumarin Hybrid (Triphenylethylene-11)MCF-7 (Breast)Estrogen Receptor (ER)3.72 µM Planarity assists in ER binding pocket mimics [3].
Coumarin Derivative (Osthenole)HeLa (Cervical)Apoptosis Induction~150 µM Natural coumarins often show lower potency than synthetic hybrids [4].
B. Antimicrobial & Enzyme Inhibition[2][7][8]
  • Coumarins: Superior in antimicrobial assays due to their ability to inhibit DNA gyrase (bacteria) and Candida species.

  • Chromans: Less effective as broad-spectrum antibiotics but highly effective as specific ion channel modulators (e.g., K

    
     channels).
    

Strategic Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for selecting between a Chroman or Coumarin scaffold based on the desired biological target.

SAR_Decision_Tree Start Target Identification Q1 Does the target require a planar binding pocket? Start->Q1 Branch_Planar YES (e.g., DNA Intercalation, Aromatase, MAO-B) Q1->Branch_Planar Branch_3D NO (e.g., Ion Channels, Tubulin, MDM2) Q1->Branch_3D Coumarin_Route Select COUMARIN Scaffold Branch_Planar->Coumarin_Route Chroman_Route Select CHROMAN Scaffold (6-Bromo-2,2-dimethyl...) Branch_3D->Chroman_Route Coumarin_Opt Optimization Focus: - C3/C4 substitution for potency - C7-OH for solubility Coumarin_Route->Coumarin_Opt Chroman_Opt Optimization Focus: - Suzuki Coupling at C6-Br - C4-functionalization (Ketone/Amine) Chroman_Route->Chroman_Opt Outcome_Coum High Fluorescence Enzyme Inhibitor Coumarin_Opt->Outcome_Coum Outcome_Chrom High Lipophilicity Metabolic Stability (gem-dimethyl) Chroman_Opt->Outcome_Chrom

Caption: Decision matrix for scaffold selection based on target binding requirements and physicochemical goals.

Experimental Protocols

Protocol A: Library Generation from 6-Bromo-2,2-dimethylchroman

Objective: To synthesize a library of biaryl chromans via Suzuki-Miyaura coupling, utilizing the bromine "handle" at C6.

Reagents:

  • Scaffold: 6-Bromo-2,2-dimethylchroman (1.0 eq)

  • Coupling Partner: Aryl boronic acids (1.2 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Workflow:

  • Degassing: In a reaction vial, combine solvent mixture and degas with Argon for 15 mins to prevent Pd oxidation.

  • Addition: Add the 6-bromo scaffold, aryl boronic acid, and base. Add catalyst last under positive Argon pressure.

  • Reaction: Seal and heat to 90°C for 8–12 hours . Monitor via TLC (Hexane:EtOAc 8:2).

    • Note: The 2,2-dimethyl group is stable, but ensure the boronic acid does not deborylate.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography. The product will be the C6-arylated chroman.

Protocol B: Comparative MTT Cytotoxicity Assay

Objective: To compare the IC


 of Chroman vs. Coumarin derivatives.
  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Critical Control: Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Synthesis Workflow Visualization

The following diagram details the synthetic utility of the 6-Bromo-2,2-dimethylchroman intermediate.

Synthesis_Workflow Start 4-Bromophenol + Isoprene/Acid Intermediate 6-Bromo-2,2- dimethylchroman (Scaffold) Start->Intermediate Cyclization Path1 Suzuki Coupling (Ar-B(OH)2) Intermediate->Path1 Path2 Oxidation (CAN or CrO3) Intermediate->Path2 Path3 Nitration/Reduction (at C8/C5) Intermediate->Path3 Prod1 6-Aryl-chromans (Anticancer) Path1->Prod1 Prod2 Chroman-4-ones (Kinase Inhibitors) Path2->Prod2 Prod3 Amino-chromans (CNS Active) Path3->Prod3

Caption: Divergent synthesis pathways utilizing 6-Bromo-2,2-dimethylchroman as a core intermediate.

References

  • BenchChem. (2025).[2][3][1][4][5] Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Derivatives. Retrieved from

  • NISCAIR. (2015). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Indian Journal of Chemistry. Retrieved from

  • MDPI. (2024). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development. Molecules. Retrieved from

  • NCBI. (2005). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold. PMC. Retrieved from

  • ResearchGate. (2023). A Review on Biological Activities of Coumarin Derivatives. World Journal of Pharmaceutical Science and Research.[6] Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.